Citreoviridin
Beschreibung
This compound has been reported in Penicillium pedemontanum, Penicillium citreonigrum, and other organisms with data available.
formed from Penicillium toxicarium, Penicillium citeoviride; Penicillium ochrosalmoneum on rice during storage
Eigenschaften
IUPAC Name |
6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVDPQAIKFBTO-OMCRQDLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017584 | |
| Record name | Citreoviridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25425-12-1 | |
| Record name | Citreoviridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25425-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citreoviridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citreoviridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citreoviridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITREOVIRIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Citreoviridin in "Yellow Rice": A Technical and Historical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The history of "yellow rice" disease in Japan is a compelling narrative of scientific inquiry unraveling a toxicological mystery that linked moldy rice to a debilitating neurological condition. This in-depth technical guide explores the discovery of citreoviridin, the mycotoxin produced by the fungus Penicillium citreonigrum, and its role in the once-prevalent ailment known as "Shoshin-kakke," or acute cardiac beriberi. This document provides a detailed account of the historical context, the pioneering researchers, the experimental methodologies employed in the mid-20th century for its isolation and characterization, and the toxicological studies that solidified its pathological significance. Furthermore, it presents a contemporary understanding of the molecular mechanisms of this compound's toxicity, including its impact on mitochondrial ATP synthase and downstream signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in mycotology, toxicology, and drug development.
Historical Context: The Emergence of "Yellow Rice" Disease
The story of this compound is intrinsically linked to the history of rice production and storage in Japan. As early as 1891, observations were made by Sakaki that moldy, unpolished rice could be fatal to experimental animals, producing symptoms indicative of paralysis of the central nervous system, a condition colloquially known as "Shoshin-kakke". This early work laid the foundation for the "rice, fungus, and toxin" hypothesis that would guide future research.
Following World War II, Japan faced rice shortages and relied on imports, which unfortunately included shipments of moldy rice. This led to a renewed urgency in understanding the toxicity of fungi found in discolored rice grains. The term "yellow rice" became a collective name for rice contaminated with various toxigenic Penicillium species. It was in this context that Japanese scientists embarked on a systematic investigation to isolate and identify the causative toxic agents.
The Pioneering Discovery and Isolation of this compound
The pivotal work on the specific type of "yellow rice" associated with neurological symptoms was conducted by a team of Japanese researchers. While modern techniques for mycotoxin analysis, such as HPLC and LC-MS/MS, are now standard, the initial isolation and characterization of this compound in the mid-20th century relied on classical biochemical methods.
Fungal Strain and Culture Conditions
The fungus responsible for producing this compound was initially identified as Penicillium toxicarium by I. Miyake, though it was later classified as Penicillium citreonigrum. Early researchers would have cultured the fungus on sterile rice media to produce the toxin.
Table 1: Historical Culture Method for Penicillium citreonigrum
| Parameter | Description |
| Fungal Strain | Penicillium citreonigrum (initially P. toxicarium) |
| Culture Medium | Sterile, polished rice grains |
| Incubation Temperature | Approximately 25°C |
| Incubation Time | Several weeks to allow for fungal growth and toxin production. |
Extraction and Purification of this compound
The extraction and purification of this compound from the moldy rice cultures was a multi-step process that, while not explicitly detailed in readily available English literature, can be inferred from the standard biochemical techniques of the era.
Experimental Protocol: Inferred Historical Method for this compound Isolation
-
Drying and Grinding: The moldy rice culture was first dried to remove moisture and then finely ground to increase the surface area for solvent extraction.
-
Solvent Extraction: The ground material was then subjected to extraction with an organic solvent. Based on the chemical properties of this compound, a moderately polar solvent like chloroform or a mixture of solvents would have been used to efficiently extract the mycotoxin from the rice matrix.
-
Filtration and Concentration: The resulting solvent extract was filtered to remove solid rice and fungal debris. The filtrate was then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract, a mixture of various fungal metabolites and lipids, was then subjected to column chromatography. Adsorbents like silica gel or alumina would have been used, with a gradient of solvents of increasing polarity to separate
Penicillium citreonigrum: A Comprehensive Technical Guide to Citreoviridin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Penicillium citreonigrum as a producer of the mycotoxin citreoviridin. It covers quantitative production data, detailed experimental protocols for cultivation, extraction, and purification, and the genetic basis of this compound biosynthesis.
Introduction
Penicillium citreonigrum is a filamentous fungus recognized for its production of this compound, a yellow mycotoxin.[1][2] this compound has been associated with "yellow rice" disease, which has caused outbreaks of cardiac beriberi.[3][4] The toxin is a polyketide with neurotoxic effects, capable of inducing respiratory failure, paralysis, and convulsions in humans and animals.[1][5] Due to its potential health risks and its unique chemical structure, the study of this compound and its production by P. citreonigrum is of significant interest to researchers in toxicology, natural product chemistry, and drug development. This guide consolidates key technical information to facilitate further research and application.
This compound Production by Penicillium citreonigrum
Penicillium citreonigrum can be cultured under laboratory conditions to produce this compound. The yield of this compound is influenced by the culture medium and conditions. Both solid and liquid fermentation methods have been successfully employed.
Quantitative Data on this compound Production
The following table summarizes quantitative data on this compound production by P. citreonigrum from various studies.
| Strain | Culture Medium | Fermentation Type | Incubation Time & Temperature | Yield | Reference |
| Not Specified | Yeast Extract Sucrose (YES) Liquid Medium | Submerged | 8 days at 25°C | 5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks) | [3][4][6][7] |
| IMI92228 | Yeast Extract Sucrose (YES) Agar | Solid-State | 14 days at 25°C | Peak production of approx. 120 µg/cm² at day 10 | [1] |
| IMI92228 | YES Agar with 5% NaCl | Solid-State | 14 days at 25°C | Peak production of approx. 40 µg/cm² at day 14 | [1] |
| Not Specified | Rice | Solid-State | Not Specified | 12 to 96.7 ng/g in rice; 128 and 254 ng/g in bran | [8][9][10][11] |
Experimental Protocols
This section details the methodologies for the cultivation of P. citreonigrum, and the extraction, purification, and quantification of this compound.
Fungal Cultivation
3.1.1 Solid-State Fermentation on YES Agar
-
Medium Preparation: Prepare Yeast Extract Sucrose (YES) agar with the following composition per liter of distilled water: 4 g of yeast extract, 20 g of sucrose, and 15 g of agar.[1] For high-salinity conditions, 5% NaCl can be added.
-
Inoculation and Incubation: Inoculate the surface of the YES agar plates with P. citreonigrum spores or mycelia. Incubate the plates at 25°C for up to 14 days.[1]
3.1.2 Submerged Fermentation in YES Liquid Medium
-
Medium Preparation: Prepare Yeast Extract Sucrose (YES) liquid medium with 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.
-
Inoculation and Incubation: Inoculate 500 mL of YES liquid medium with P. citreonigrum. Incubate at 25°C for 8 days in stationary flasks.[3][4][6] The fungus will exhibit rapid growth, covering the medium surface within approximately 4 days.[4]
Extraction of this compound
The following protocol is a composite of methods described for both solid and liquid cultures.
-
From Solid Agar Culture:
-
Excise a plug of the fungal culture from the agar plate.
-
Place the plug in 1 mL of chloroform.
-
Sonication: Sonicate the mixture for 20 minutes.[1] Studies have shown that 20 to 30 minutes of sonication provides the best extraction efficiency.[6]
-
Collect the chloroform layer.
-
Evaporate the chloroform under a stream of nitrogen gas.
-
Re-dissolve the dried extract in 1 mL of acetonitrile for analysis.[1]
-
-
From Liquid Culture and Mycelium:
-
Separate the mycelium from the liquid medium by filtration.
-
Liquid Medium Extraction: Extract the this compound from the liquid medium using chloroform.
-
Mycelium Extraction: Extract the this compound from the mycelium with chloroform, aided by sonication (20 minutes) or agitation.[6] A significant portion of this compound (approximately 74.3%) is found within the mycelia.[3][4][6][7]
-
Combine the chloroform extracts from the liquid medium and the mycelium.
-
Filter the combined extract through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to obtain the crude toxin extract.[4]
-
Purification of this compound
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the dissolved extract into a semi-preparative HPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water with 1% acetic acid (e.g., 65:35 v/v).[6]
-
Detection: Monitor the elution at 385 nm.[6]
-
Collect the fractions corresponding to the this compound peak.
-
Concentrate the collected fractions using a rotary evaporator and then lyophilize to obtain purified this compound.[6] This method can yield this compound with a purity of approximately 27.1% from the crude extract.[3][4][6]
-
Quantification of this compound
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of this compound.[1]
-
Sample Preparation: Prepare samples as described in the extraction protocol.
-
LC Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water or 5 mmol/L acetic ammonium and methanol.[12][13]
-
MS/MS Detection: Utilize an appropriate mass spectrometer for detection and quantification against a standard curve.
-
-
Ultra-High-Performance Liquid Chromatography (UHPLC) with Fluorescence Detection: A sensitive reverse-phase UHPLC fluorescence method has also been developed for quantifying this compound.[12]
Biosynthesis of this compound
The biosynthesis of this compound in P. citreonigrum is governed by a gene cluster.
This compound Biosynthesis Gene Cluster
Whole-genome analysis of P. citreonigrum has identified a gene cluster responsible for this compound biosynthesis.[1][14] This cluster contains four genes homologous to the this compound biosynthesis genes found in Aspergillus terreus. The expression of these four genes is highly correlated with this compound production.[1][14] The genes in the P. citreonigrum cluster are designated as ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD.[1]
Caption: this compound biosynthesis gene cluster in P. citreonigrum.
Proposed Biosynthetic Pathway
While the exact enzymatic steps are still under investigation, the functions of the homologous genes in A. terreus suggest a pathway involving a polyketide synthase, followed by methylation and oxidation steps to form the final this compound molecule. The regulation of this pathway is complex, likely involving global regulators sensitive to environmental cues such as carbon and nitrogen sources.
Experimental and Analytical Workflows
The following diagrams illustrate the workflows for the production and analysis of this compound from P. citreonigrum.
Caption: Production and purification workflow for this compound.
Caption: Quantification workflow for this compound using LC-MS/MS.
Conclusion
Penicillium citreonigrum is a reliable source for the production of this compound. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate this fungus, extract and purify the mycotoxin, and perform accurate quantification. Understanding the genetic basis of its production opens avenues for metabolic engineering to enhance yields or produce novel analogs. Further research into the regulatory networks governing this compound biosynthesis will be crucial for optimizing its production for various scientific applications.
References
- 1. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169 and Their Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicologia.unb.br [toxicologia.unb.br]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil [agris.fao.org]
- 11. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and Beriberi cases in the Maranhão State, Brazil - CONICET [bicyt.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum | MDPI [mdpi.com]
- 14. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Citreoviridin as an ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism by which Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, inhibits the function of F1F0-ATP synthase, a critical enzyme in cellular energy metabolism.
Executive Summary
This compound is a potent inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). Its primary mechanism of action involves binding to the β subunit of the F1 catalytic domain, leading to the inhibition of both ATP synthesis and hydrolysis. This inhibition is characterized as uncompetitive with respect to ATP hydrolysis and noncompetitive for ATP synthesis. Notably, this compound and another well-characterized F1-ATPase inhibitor, aurovertin, bind to distinct sites on the β subunit. The downstream consequences of this inhibition include a disruption of cellular energy homeostasis, leading to an increase in the mitochondrial membrane potential and the activation of cellular stress responses.
Mechanism of Action
Target and Binding Site
This compound specifically targets the F1 portion of the mitochondrial ATP synthase. The F1 complex is responsible for the catalytic synthesis and hydrolysis of ATP. Extensive research has demonstrated that this compound binds directly to the β subunit of the F1-ATPase[1][2]. The F1 complex has three β subunits, each of which contains a catalytic site for ATP synthesis/hydrolysis. Evidence suggests that this compound and aurovertin, another F1-ATPase inhibitor that also binds to the β subunit, occupy non-identical sites[1][2]. This is supported by findings that the binding of this compound is noncompetitive with respect to aurovertin[1][2].
Mode of Inhibition
This compound exhibits a dual inhibitory effect on the F1-ATPase:
-
Uncompetitive Inhibition of ATP Hydrolysis: In the hydrolytic cycle, this compound is an uncompetitive inhibitor. This implies that it preferentially binds to the enzyme-substrate (ATPase-ATP) complex.
-
Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, this compound acts as a noncompetitive inhibitor. This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex with equal affinity, thereby reducing the catalytic efficiency of the enzyme without affecting substrate binding.
Conformational Effects
The F1-ATPase operates through a rotary mechanism, where the central γ subunit rotates within the α3β3 hexamer, inducing conformational changes in the β subunits. These conformational states are typically described as open (O), loose (L), and tight (T), which correspond to different stages of nucleotide binding, catalysis, and product release[3][4]. While the precise conformational changes induced by this compound have not been elucidated in high-resolution structural studies, its inhibitory action likely involves the stabilization of a specific, non-productive conformational state of the β subunit. This would disrupt the coordinated cycling of the β subunits through the O, L, and T states, thereby stalling the rotational catalysis of the enzyme[5]. Unlike aurovertin, this compound does not cause a significant enhancement of fluorescence upon binding to the F1-ATPase, suggesting that the conformational changes it induces are distinct from those caused by aurovertin.
Quantitative Data
The inhibitory potency of this compound against mitochondrial F1F0-ATP synthase has been quantified in various studies. The following table summarizes the key inhibitory and dissociation constants reported in the literature.
| Parameter | Enzyme Source | Substrate/Process | Value | Reference |
| Ki | Beef Heart Mitochondria (soluble F1) | ATP Hydrolysis | 4.5 µM | |
| Kii | Beef Heart Mitochondria (soluble F1) | ITP Hydrolysis | 4.3 µM | |
| Kis | Beef Heart Mitochondria (soluble F1) | ITP Hydrolysis | 1.03 µM | |
| Ki | Beef Heart Mitochondria (membrane-bound) | ATP Hydrolysis | ~4 µM | |
| Kis | Beef Heart Mitochondria (membrane-bound) | ATP Synthesis | 0.12 µM | |
| Kii | Beef Heart Mitochondria (membrane-bound) | ATP Synthesis | 0.16 µM | |
| K1 | Yeast F1-ATPase | ATP Hydrolysis | 2 µM | [1][2] |
| KD | Ox Heart Mitochondria | - | 0.5 - 4.2 µM | |
| KD | Rat Liver Mitochondria | - | 0.15 µM |
Experimental Protocols
Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)
This protocol is adapted from established methods for measuring the rate of ATP hydrolysis by isolated mitochondria or submitochondrial particles.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to the oxidation of NADH in an enzyme-coupled assay. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the ATPase activity.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 mM KCl
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Pyruvate kinase (PK, ~500 units/mL)
-
Lactate dehydrogenase (LDH, ~1000 units/mL)
-
NADH solution (10 mM)
-
This compound stock solution (in DMSO or ethanol)
-
Oligomycin (optional, as a positive control for F0F1-ATPase inhibition)
Procedure:
-
Prepare the reaction mixture in a cuvette by adding assay buffer, PEP, PK, LDH, and NADH to their final concentrations.
-
Add the mitochondrial preparation to the cuvette and incubate for a few minutes to allow the temperature to equilibrate to 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a predetermined time.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
ATPase activity is expressed as nmol of ATP hydrolyzed per minute per mg of protein.
Determination of ADP-Stimulated Respiration (State 3 Respiration)
This protocol measures the rate of oxygen consumption by isolated mitochondria in the presence of a respiratory substrate and ADP.
Principle: In well-coupled mitochondria, the rate of respiration is tightly linked to ATP synthesis. The addition of ADP (the substrate for ATP synthase) stimulates oxygen consumption, which is measured using an oxygen electrode.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA (fatty acid-free), pH 7.2
-
Respiratory substrate (e.g., 10 mM glutamate and 5 mM malate for Complex I-linked respiration, or 10 mM succinate for Complex II-linked respiration)
-
ADP solution (10 mM)
-
This compound stock solution
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the isolated mitochondria to the chamber, followed by the respiratory substrate. This will establish the basal rate of respiration (State 2).
-
Add the desired concentration of this compound or vehicle control and incubate.
-
Initiate State 3 respiration by adding a known amount of ADP.
-
Record the rate of oxygen consumption.
-
The rate of ADP-stimulated respiration is calculated from the slope of the oxygen consumption trace.
Visualizations
Signaling Pathway of ATPase Inhibition
Caption: Downstream signaling effects of this compound-mediated ATPase inhibition.
Experimental Workflow for Characterizing this compound's Mechanism
Caption: A typical experimental workflow for characterizing an F1-ATPase inhibitor.
Logical Relationship of this compound's Interaction with F1-ATPase
Caption: this compound's interaction with the F1-ATPase complex.
References
- 1. Binding of this compound to the beta subunit of the yeast F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Conformational Dynamics of the F1-ATPase β-Subunit: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
The Nexus of Citreoviridin Exposure and Cardiac Beriberi: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citreoviridin (CTV), a mycotoxin produced by several species of Penicillium and Aspergillus, has been epidemiologically linked to acute cardiac beriberi, a severe cardiovascular syndrome historically associated with thiamine (Vitamin B1) deficiency. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's cardiotoxicity, its direct relationship with the pathophysiology of cardiac beriberi, and the experimental methodologies used to investigate these effects. By inhibiting mitochondrial ATP synthase, this compound disrupts cellular energy metabolism, leading to a cascade of events that mimic and potentially exacerbate the cardiac manifestations of thiamine deficiency. This guide synthesizes toxicological data, outlines key signaling pathways, and details relevant experimental protocols to serve as a foundational resource for researchers in toxicology, cardiology, and drug development.
Introduction: The "Yellow Rice Toxin" and Cardiac Failure
This compound is a polyketide mycotoxin frequently found as a contaminant in staple grains like rice and corn, particularly under conditions of improper storage. Historically, outbreaks of a fulminant type of heart failure known as "Shoshin-kakke" or acute cardiac beriberi in Japan and other regions were linked to the consumption of moldy "yellow rice". While beriberi is classically defined as a disease of thiamine deficiency, the presence of this compound in contaminated food sources suggests a synergistic or causative role for the mycotoxin in the development of the cardiac form of the disease.
Cardiac beriberi is characterized by high-output cardiac failure, vasodilation, fluid retention, and can rapidly progress to circulatory collapse and death. The link to this compound is predicated on the toxin's ability to induce similar neurological and cardiovascular symptoms in animal models and its profound impact on cellular energy production, a process critically dependent on thiamine.
Molecular Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.
2.1 Binding and Inhibition
This compound acts as a potent, non-competitive inhibitor of the F1 subunit of the ATP synthase complex. Specifically, it binds to the β-subunit of the F1 portion, at a site distinct from that of other inhibitors like aurovertin. This binding event locks the enzyme in a conformation that prevents both ATP synthesis and, to a lesser extent, ATP hydrolysis. This inhibition is highly specific and potent, with dissociation constants (KD) in the micromolar to nanomolar range, effectively shutting down the primary engine of cellular energy production.
Pathophysiological Link to Cardiac Beriberi
The inhibition of ATP synthase by this compound initiates a cascade of cellular events that culminates in the clinical manifestations of cardiac beriberi. The heart, with its exceptionally high energy demand, is particularly vulnerable to this disruption in ATP production.
3.1 Energy Depletion and Metabolic Shift A severe reduction in cellular ATP impairs all energy-dependent processes within cardiomyocytes, including muscle contraction (systolic dysfunction), relaxation (diastolic dysfunction), and maintenance of ion gradients by pumps like Na+/K+-ATPase and Ca2+-ATPase. This energy crisis forces a shift to anaerobic glycolysis, leading to the accumulation of lactate and subsequent lactic acidosis, a key feature of severe beriberi.
3.2 The PPAR-γ-mTORC2 Signaling Pathway Recent research has elucidated a specific signaling pathway through which this compound induces cardiotoxicity.
-
PPAR-γ Inhibition: this compound inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of fatty acid metabolism and inflammation.
-
mTORC2 Downregulation: Inhibition of PPAR-γ leads to the downregulation of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a crucial kinase for cell survival and metabolism.
-
Autophagy Induction: The suppression of the PPAR-γ-mTORC2 axis stimulates autophagy, the cellular process of self-digestion.
-
Apoptosis: Dysregulated and excessive autophagy can trigger apoptosis (programmed cell death) through the lysosomal-mitochondrial axis, leading to cardiomyocyte loss, myocardial injury, and heart failure.
Thiamine and selenium have been shown to protect against this cascade by enhancing the basal activity of PPAR-γ, thereby counteracting the effects of this compound.
The Unseen Contaminant: A Technical Guide to Citreoviridin in Cereals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural occurrence of citreoviridin, a mycotoxin found in contaminated cereals. This document details the prevalence and concentration of this toxin, outlines the methodologies for its detection and quantification, and explores its molecular mechanisms of action. The information presented herein is intended to support research efforts, enhance food safety protocols, and inform the development of potential therapeutic interventions.
Natural Occurrence and Quantitative Data
This compound is a mycotoxin produced by several species of fungi, most notably Penicillium citreonigrum and Eupenicillium ochrosalmoneum.[1] Contamination is frequently reported in staple cereals such as rice and maize, particularly when stored in damp conditions.[1] The presence of this compound in the food chain poses a significant health risk, as it has been linked to adverse neurological and cardiovascular effects.[1]
A summary of quantitative data from various studies on the natural occurrence of this compound in contaminated cereals is presented in Table 1. This data highlights the varying levels of contamination across different cereal types and geographical locations.
| Cereal | Country/Region | No. of Samples Analyzed | Incidence of Contamination | Concentration Range (µg/kg) | Reference(s) |
| Rice | Brazil | 420 | 0.7% (3 samples) | 12 - 96.7 | [2] |
| Rice Bran | Brazil | Not Specified | 2 samples positive | 128 - 254 | [2] |
| Maize | USA (Southern Georgia) | 8 (bulk samples) | 75% (6 samples) | 19 - 2,790 | [3][4] |
| Maize (Hand-picked, yellowed kernels) | USA (Southern Georgia) | Not Specified | High | 53,800 - 759,900 | [4] |
| Maize (Experimentally inoculated) | Not Applicable | Not Specified | High in wounded kernels | 142,000 - 2,780,000 | [4] |
Experimental Protocols for this compound Analysis
Accurate and reliable detection and quantification of this compound in cereal matrices are crucial for food safety and research. The following sections detail the common experimental protocols employed for its analysis.
Sample Preparation and Extraction
A representative workflow for the extraction of this compound from cereal samples is outlined below. The choice of solvent and purification steps is critical for achieving high recovery and minimizing matrix interference.
References
- 1. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of oxidative stress in this compound-induced DNA damage in human liver-derived HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through oxidative damage and inflammatory response in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of purified Citreoviridin.
An In-depth Technical Guide to the Physical and Chemical Properties of Purified Citreoviridin
For: Researchers, scientists, and drug development professionals.
Overview
This compound is a mycotoxin produced by various fungal species, including those from the Penicillium and Aspergillus genera. Recognized as a potent neurotoxin, its primary mechanism of action involves the specific inhibition of mitochondrial F-type ATPase (also known as ATP synthase), a critical enzyme in cellular energy production. This technical guide provides a detailed summary of the physical and chemical properties of purified this compound, comprehensive experimental protocols for its production and characterization, and a visual representation of its key biological interaction.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its accurate identification, handling, and use in experimental settings. The data below has been compiled from various scientific sources.
| Property | Value |
| Appearance | Bright yellow to orange crystalline solid or powder. |
| Molecular Formula | C₂₃H₃₀O₆ |
| Molecular Weight | 402.5 g/mol |
| Melting Point | 107-111 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform. It has limited solubility in water. |
| Stability | This compound is sensitive to light. It can undergo photo-isomerization to isothis compound, a less active isomer, a process that can occur over long-term storage even under frozen conditions. |
| UV/Vis Absorption Maxima (in Methanol) | 236 nm, 285 nm (ε ≈ 20,058), 294 nm (ε ≈ 21,959), 387 nm (ε ≈ 31,590), and 389 nm. |
| Fluorescence (in Ethanol) | Excitation maximum at approximately 380 nm with a broad emission maximum at 530 nm. |
Experimental Protocols
The following sections detail the accepted methodologies for the production, purification, and subsequent characterization of this compound.
Production and Extraction
This compound is typically produced via fungal fermentation and extracted using organic solvents.
-
Fungal Fermentation : Penicillium citreonigrum is cultured in 500 mL flasks containing Yeast Extract Sucrose (YES) liquid medium. The cultures are incubated at 25°C for 8 to 10 days in stationary conditions.
-
Harvesting and Extraction :
-
The culture is filtered through paper to separate the mycelium from the liquid medium.
-
The liquid medium is subjected to liquid-liquid extraction twice using chloroform.
-
The mycelium is fragmented, submerged in chloroform, and sonicated for approximately 20 minutes to efficiently extract the intracellular toxin.
-
-
Crude Extract Preparation : The chloroform extracts from both the medium and the mycelium are combined, filtered through anhydrous sodium sulfate to remove water, and evaporated to dryness using a rotary evaporator to yield a crude, yellow-orange residue.
Purification by Semi-Preparative HPLC
The crude extract is refined using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Sample Preparation : The dried crude extract is dissolved in the HPLC mobile phase (e.g., methanol:water, 65:35, with 1% acetic acid) to a concentration of about 50 mg/mL and filtered through a 0.45 µm filter.
-
HPLC System and Conditions :
-
Column : A C18 semi-preparative column (e.g., Gemini 150 x 10 mm, 5 µm particle size) is typically used.
-
Mobile Phase : An isocratic mobile phase of methanol and water (e.g., 65:35 v/v) with 1% acetic acid is effective.
-
Flow Rate : A flow rate of 5 mL/min is maintained.
-
Column Temperature : The column is maintained at 40°C.
-
Detection : The eluent is monitored at 385 nm, near one of the absorbance maxima of this compound.
-
-
Fraction Collection and Final Processing : The peak corresponding to this compound is collected. The collected fraction is then concentrated by rotary evaporation and lyophilized to yield a purified, solid powder.
Structural and Purity Characterization
The identity and purity of the final product are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Instrumentation : Spectra are recorded on an NMR spectrometer operating at frequencies such as 300 MHz for ¹H and 75.46 MHz for ¹³C.
-
Sample Preparation : The purified solid is dissolved in a deuterated solvent like chloroform-d (CDCl₃).
-
Analysis : The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are compared against established literature values to confirm the molecular structure.
-
-
Mass Spectrometry (MS) :
-
Instrumentation : Analysis is performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QTRAP) instrument, with an Electrospray Ionization (ESI) source.
-
Analysis : In positive ESI mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Tandem MS (MS/MS) can be used to obtain characteristic fragment ions (e.g., transitions m/z 403 → 139 and 403 → 297) for definitive identification.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : A potassium bromide (KBr) pellet is prepared using the dried, purified this compound.
-
Analysis : The FT-IR spectrum is acquired to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and double bonds.
-
-
Ultraviolet-Visible (UV/Vis) Spectroscopy :
-
Sample Preparation : A solution of the purified compound is prepared in methanol.
-
Analysis : The absorbance spectrum is measured to verify the characteristic absorption maxima and can be used for quantification based on the Beer-Lambert law.
-
Visualizations: Workflow and Mechanism of Action
The following diagrams provide a visual summary of the experimental processes and the biological target of this compound.
Caption: Workflow for this compound production, purification, and characterization.
Caption: this compound inhibits the β subunit of the F1 moiety of ATP synthase.
In Vitro Biological Activities of the Mycotoxin Citreoviridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in stored cereals like rice and corn.[1][2][3] Historically linked to acute cardiac beriberi, known as "yellow rice disease," this neurotoxin elicits a range of potent biological effects at the cellular level.[2][4] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its molecular mechanisms, quantitative toxicological data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the multifaceted effects of this mycotoxin.
Core In Vitro Biological Activities
This compound exhibits a spectrum of biological activities in vitro, primarily centered around its ability to disrupt cellular energy metabolism and induce programmed cell death. Its most well-characterized effect is the potent inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[5][6] This disruption of energy homeostasis triggers a cascade of downstream events, including oxidative stress, inflammation, and ultimately, apoptosis in various cell types.[7][8]
Inhibition of Mitochondrial ATP Synthase
This compound is a specific and potent inhibitor of mitochondrial ATP synthase.[5] It binds to the β-subunit of the F1 portion of the enzyme, at a site distinct from that of another common inhibitor, aurovertin.[6][9] This binding event locks the enzyme in a conformation that prevents the synthesis of ATP. The inhibition is non-competitive with respect to aurovertin.[6][9]
The inhibitory potency of this compound on ATP synthase has been quantified in various mitochondrial preparations. The dissociation constant (KD) for the this compound-ATPase complex is reported to be in the micromolar range, varying between different species and mitochondrial sources.[5]
Induction of Apoptosis
A significant consequence of this compound-induced cellular stress is the activation of apoptotic pathways. This has been observed in multiple cell lines, including rat pheochromocytoma (PC-12) cells, human liver cancer (HepG2) cells, and human cervical cancer (HeLa) cells.[1][7][8] The apoptotic cascade is initiated by a combination of factors, including mitochondrial dysfunction, oxidative damage, and inflammatory responses.[7]
In PC-12 cells, this compound treatment leads to a significant increase in apoptosis, accompanied by increased lactate dehydrogenase (LDH) activity, a marker of cell damage.[7] The underlying mechanism involves the induction of oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and malondialdehyde, and a decrease in glutathione activity.[7] Furthermore, this compound upregulates the expression of GADD45α and p21, proteins involved in cell cycle arrest and DNA damage response, further promoting apoptosis.[7]
In HepG2 cells, this compound induces autophagy-dependent apoptosis through the lysosomal-mitochondrial axis.[1][10] This involves lysosomal membrane permeabilization and the release of cathepsin D.[10]
Neurotoxicity
The neurotoxic effects of this compound have been demonstrated in vitro using PC-12 cells as a model system.[7][8] Treatment with this compound at micromolar concentrations induces significant apoptosis in these neuronal cells.[7] The neurotoxicity is linked to the induction of oxidative stress and an inflammatory response, characterized by the increased production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[7]
Antiviral and Antifungal Activity
Beyond its effects on mammalian cells, this compound has also demonstrated inhibitory activity against HIV-1 and the opportunistic fungus Candida albicans.[11] In a chronically HIV-1 infected T-lymphoid cell line, this compound reduced the production of the viral p24 antigen in a dose-dependent manner.[11] The proposed mechanism of action is a reduction in protein synthesis, as it appears to inhibit HIV-1 replication at post-integrational stages.[11]
In C. albicans, this compound at a concentration of 12.5 µM markedly inhibited several parameters associated with its pathogenicity, including cellular proliferation, germ tube formation, and the release of proteases and phospholipases.[11]
Quantitative Data on In Vitro Activities
The following tables summarize the available quantitative data on the in vitro biological activities of this compound.
| Activity | Cell Line / System | Parameter | Value | Reference |
| Cytotoxicity | PC-12 | Apoptosis Induction | Significant at 5 and 10 µM | [7] |
| HeLa | IC50 | 0.7 µM | [8] | |
| Antiviral Activity | H9 HTLV IIIB (HIV-1 infected) | Pharmacological Selectivity Index | 2.6 | [11] |
| Antifungal Activity | Candida albicans | Inhibitory Concentration | 12.5 µM | [11] |
| Enzyme Inhibition | Ox-heart mitochondrial ATPase | KD | 0.5 - 4.2 µM | [5] |
| Rat liver mitochondrial ATPase | KD | 0.15 µM | [5] | |
| Yeast F1-ATPase | KI | 2 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activities of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and to quantify its cytotoxic potential.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., PC-12, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assays
Objective: To detect and quantify apoptosis induced by this compound.
Commonly Used Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound as described in the cytotoxicity assay protocol.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
ATP Synthase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on mitochondrial ATP synthase activity.
Protocol: Measurement of ATPase Activity
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, and the substrate ATP.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the isolated mitochondria or purified F1-ATPase.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity at each this compound concentration and determine the IC50 or KI value.
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the in vitro activities of this compound.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Mechanism of this compound-mediated ATP synthase inhibition.
Conclusion
This compound is a mycotoxin with significant in vitro biological activities, primarily driven by its potent inhibition of mitochondrial ATP synthase. This leads to a cascade of cytotoxic effects, including the induction of apoptosis, oxidative stress, and inflammation in various cell types. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the toxicological properties of this compound and for professionals in drug development exploring its potential as a pharmacological tool or lead compound. Further research is warranted to fully elucidate the complex signaling networks modulated by this mycotoxin and to translate these in vitro findings to potential in vivo consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and acute toxicity of this compound, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through oxidative damage and inflammatory response in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro inhibitory activity of this compound against HIV-1 and an HIV-associated opportunist: Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Citreoviridin: A Neurotoxic Mycotoxin Targeting Mitochondrial ATP Synthase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Citreoviridin is a polyketide mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1] Its consumption has been linked to acute cardiac beriberi, a condition characterized by neurological and cardiovascular dysfunction. The primary mechanism of this compound's toxicity lies in its potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[2] This disruption of cellular energy metabolism has profound downstream effects, particularly in highly active tissues like the central nervous system, leading to neuronal cell death and the associated neurotoxic symptoms. This technical guide provides an in-depth overview of this compound's role as a neurotoxic mycotoxin, focusing on its mechanism of action, quantitative toxicity, and the experimental protocols used for its study. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. This compound (CTV) is a prominent neurotoxic mycotoxin that has been implicated in outbreaks of "yellow rice disease," which can lead to acute cardiac beriberi.[3] The clinical manifestations of this compound poisoning include ascending paralysis, convulsions, and respiratory arrest, highlighting its potent effect on the nervous system.[3] This guide delves into the molecular underpinnings of this compound's neurotoxicity, with a focus on its interaction with mitochondrial ATP synthase and the subsequent cellular signaling cascades that lead to neuronal demise.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The cornerstone of this compound's toxicity is its function as a specific inhibitor of mitochondrial F1F0-ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is essential for cellular respiration and the synthesis of ATP.
This compound binds non-competitively to the β-subunit of the F1 portion of ATP synthase, at a site distinct from that of another common inhibitor, aurovertin.[2][4] This binding event locks the enzyme in a conformation that prevents the catalytic cycle of ATP synthesis.[5] The inhibition is uncompetitive with respect to ATP hydrolysis, meaning it binds to the enzyme-substrate complex.[5]
The disruption of ATP synthesis has catastrophic consequences for neurons, which have a high energy demand to maintain ion gradients, neurotransmitter synthesis and release, and other vital functions. The resulting energy deficit is a primary trigger for the downstream neurotoxic effects of this compound.
Quantitative Toxicity Data
The toxicity of this compound has been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of ATP Synthase by this compound
| Parameter | Enzyme Source | Value | Reference(s) |
| Ki (ATP Hydrolysis) | Soluble Beef Heart Mitochondrial F1-ATPase | 4.5 µM | [5] |
| Ki (ATP Hydrolysis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | ~4 µM | [5] |
| Kis (ATP Synthesis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | 0.12 µM | [5] |
| Kii (ATP Synthesis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | 0.16 µM | [5] |
| KD (this compound-ATPase complex) | Ox-heart mitochondrial preparations | 0.5 - 4.2 µM | [6] |
| KD (this compound-ATPase complex) | Rat liver mitochondria | 0.15 µM | [6] |
Table 2: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 | Reference(s) |
| Mice | Subcutaneous | 3.6 - 11.8 mg/kg | [7] |
| Mice | Intraperitoneal | 7.5 mg/kg | [7] |
Signaling Pathways in this compound-Induced Neurotoxicity
The inhibition of ATP synthase by this compound initiates a cascade of cellular events that culminate in neuronal cell death. Key signaling pathways implicated in this process include oxidative stress, inflammation, and apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
The disruption of the electron transport chain due to ATP synthase inhibition leads to an increase in the production of reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative damage to lipids, proteins, and DNA further compromises cellular function and contributes to the apoptotic cascade.
Caption: this compound-induced mitochondrial dysfunction and oxidative stress pathway.
Apoptotic Signaling Cascade
This compound treatment has been shown to induce apoptosis in neuronal cells.[8] This programmed cell death is triggered by both the energy deficit and the oxidative stress caused by mitochondrial dysfunction. Key players in this pathway include the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Apoptotic signaling cascade initiated by this compound in neuronal cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neurotoxic effects of this compound.
Extraction and Quantification of this compound from Rice
This protocol is adapted from established methods for mycotoxin analysis.[1][3]
Objective: To extract and quantify this compound from contaminated rice samples.
Materials:
-
Rice sample
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica and amino solid-phase extraction (SPE) columns
-
Ethyl acetate-hexane (75:25, v/v)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Extraction: Homogenize the rice sample and extract with dichloromethane.
-
Cleanup: Pass the extract through anhydrous sodium sulfate to remove water. Further purify the extract using silica and amino SPE columns.
-
Analysis: Analyze the purified extract by normal-phase HPLC.
-
Mobile Phase: Ethyl acetate-hexane (75:25) at a flow rate of 1.5 mL/min.
-
Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.
Caption: Workflow for the extraction and quantification of this compound from rice.
In Vitro Neurotoxicity Assay using SH-SY5Y Cells
This protocol provides a general framework for assessing the neurotoxicity of this compound using the human neuroblastoma SH-SY5Y cell line, a common model in neurotoxicology research.[9][10]
Objective: To determine the cytotoxic effects of this compound on neuronal cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (solvent only).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
Caption: Experimental workflow for in vitro neurotoxicity assessment using the MTT assay.
ATP Synthase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on mitochondrial ATP synthase activity.[11]
Objective: To determine the IC50 of this compound for ATP synthase inhibition.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (containing substrates like NADH and ADP)
-
Enzyme-coupled system (e.g., pyruvate kinase and lactate dehydrogenase)
-
This compound solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, enzyme-coupled system, and isolated mitochondria.
-
Baseline Measurement: Monitor the decrease in NADH absorbance at 340 nm to establish a baseline rate of ATP hydrolysis (reverse reaction of ATP synthase).
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.
-
Activity Measurement: Continuously monitor the change in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound poses a significant health risk due to its potent neurotoxic effects, which are primarily mediated by the inhibition of mitochondrial ATP synthase. This guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, supported by quantitative data and detailed experimental protocols. The disruption of cellular energy homeostasis triggers a cascade of detrimental events, including oxidative stress and apoptosis, ultimately leading to neuronal cell death. A thorough understanding of these pathways is crucial for developing effective strategies to mitigate the risks associated with this compound exposure and for exploring potential therapeutic interventions for related neurodegenerative conditions. The provided diagrams and protocols serve as valuable resources for researchers and professionals in the fields of toxicology, neuroscience, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toxicologia.unb.br [toxicologia.unb.br]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound and isothis compound on beef heart mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
An In-depth Technical Guide to Fungal Production of Citreoviridin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin belonging to the polyketide family, characterized by a distinctive yellow color and potent neurotoxic properties. It is a known inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production. This mode of action has garnered interest in its potential applications in drug development, alongside concerns for its toxicological impact as a food contaminant. This guide provides a comprehensive overview of the fungal species known to produce this compound, detailed methodologies for its production and analysis, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.
Fungal Species Producing this compound
Several fungal species, primarily within the genera Penicillium and Aspergillus, are recognized producers of this compound. The most significant and well-documented of these include:
-
Penicillium citreonigrum : This species is a major producer of this compound and is often associated with the contamination of rice, leading to a condition known as "yellow rice disease," which has been linked to cardiac beriberi.
-
Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing this compound.
-
Eupenicillium ochrosalmoneum : This species has been identified as a producer of this compound, notably in maize.
Quantitative Production of this compound
The production of this compound is highly dependent on the fungal species, substrate, and fermentation conditions. The following tables summarize quantitative data on this compound production from various studies.
Table 1: this compound Production by Penicillium citreonigrum
| Fermentation Type | Substrate/Medium | Incubation Time | Temperature | Yield | Reference |
| Submerged | Yeast Extract Sucrose (YES) Broth | 8 days | 25°C | 5.54 g crude extract from 48 x 500 mL flasks (estimated 74.3% in mycelia) | |
| Solid-State | Rice | Not Specified | Not Specified | 12 to 96.7 ng/g in rice; 128 to 254 ng/g in rice bran |
Table 2: this compound Production by Eupenicillium ochrosalmoneum
| Substrate | Condition | Yield Range (µg/kg) | Reference |
| Maize Kernels (Bulk Samples) | Natural Contamination | 19 - 2,790 | |
| Maize Kernels (Hand-picked, yellow-stained) | Natural Contamination | 53,800 - 759,900 | |
| Maize Kernels (Wound-inoculated) | Controlled Environment | 142,000 - 2,780,000 |
Experimental Protocols
Production and Extraction of this compound from Penicillium citreonigrum
This protocol is adapted from Rocha et al. (2015).
1. Fungal Culture and Fermentation:
- Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.
- Incubate at 25°C for 8 days in stationary culture.
2. Extraction from Liquid Medium:
- Separate the mycelium from the liquid medium by filtration.
- Extract the liquid medium twice with chloroform.
3. Extraction from Mycelium:
- Fragment the mycelium and cover with chloroform.
- Sonciate for 20 minutes to enhance extraction efficiency.
- Filter the chloroform extract.
4. Purification:
- Combine the chloroform extracts from the liquid medium and mycelium.
- Filter through anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude extract.
- Further purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC-PDA
Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of methanol and water with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 385 nm.
-
Quantification: Based on a calibration curve prepared from a certified this compound standard.
Quantification of this compound by LC-MS/MS
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile, water, and acetic acid.
-
The extract may require a clean-up step, for which various solid-phase extraction (SPE) cartridges are available.
LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound is typically m/z 403.2.
-
Product ions for quantification and confirmation can be selected based on fragmentation patterns. For example, transitions of m/z 403.2 -> 315.0 and m/z 403.2 -> 139.0 have been used.
-
-
Declustering Potential (DP): ~56 V.
-
Collision Energy (CE): Optimized for each transition (e.g., 13 V for m/z 315 and 33 V for m/z 139).
-
Collision Cell Exit Potential (CXP): ~10 V.
Biosynthetic and Signaling Pathways
This compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a gene cluster, which has been identified in both Aspergillus terreus and Penicillium citreonigrum. The core of this pathway is a highly reducing polyketide synthase (HR-PKS).
Experimental Workflow for this compound Production and Analysis
The following diagram outlines a typical workflow for the production, extraction, purification, and analysis of this compound from fungal cultures.
Citreoviridin: A Comprehensive Technical Review of its Impact on Human Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1][2] Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this potent neurotoxin continues to pose a significant threat to public health, particularly in regions reliant on rice as a primary food source.[2][3] This technical guide provides an in-depth review of the current scientific understanding of this compound's impact on human health. It covers the toxin's mechanism of action, toxicokinetics, and associated pathologies, with a focus on quantitative toxicological data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of mycotoxins and their implications for human disease.
Introduction
This compound (CTV) is a yellow, polyene-pyrone mycotoxin that has been the subject of scientific investigation for decades due to its severe neurotoxic and cardiotoxic effects.[4][5] Its presence in moldy cereals, particularly rice, has been correlated with serious health crises, including a notable outbreak of beriberi in Brazil where P. citreonigrum and this compound were detected in rice samples.[4][6] The toxin's primary molecular target is the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.[7][8] By inhibiting this enzyme, this compound disrupts the fundamental process of ATP synthesis, leading to a cascade of cellular dysfunctions that manifest as the clinical symptoms of toxicity.[7][9] This guide will explore the biochemical and physiological consequences of this inhibition, providing a detailed overview of the toxin's health impacts.
Mechanism of Action
The principal mechanism of this compound's toxicity is its potent and specific inhibition of mitochondrial ATP synthase.[7] It binds to the β-subunit of the F1 portion of the enzyme, distinct from the binding site of another well-known ATP synthase inhibitor, aurovertin.[10] This interaction inhibits the enzyme's catalytic activity, disrupting the synthesis of ATP from ADP and inorganic phosphate.
Low concentrations of this compound primarily inhibit the forward reaction of ATP synthase (ATP synthesis) with a minor effect on the reverse reaction (ATP hydrolysis).[7] However, at higher concentrations, both the forward and reverse activities of the enzyme are inhibited.[7] This disruption of cellular energy metabolism is the foundational event that leads to the wide array of toxic effects observed in various organ systems.
Signaling Pathways Affected
Recent research has begun to elucidate the specific signaling pathways that are disrupted by this compound, leading to cellular apoptosis and organ damage. A key pathway identified in cardiomyocytes involves the peroxisome proliferator-activated receptor-gamma (PPAR-γ), mechanistic target of rapamycin complex 2 (mTORC2), and autophagy.
This compound has been shown to inhibit the transcriptional activity of PPAR-γ.[11] This inhibition, in turn, affects the downstream mTORC2 signaling complex, a key regulator of cell growth and survival. The dysregulation of the PPAR-γ-mTORC2 axis by this compound leads to the stimulation of autophagy and subsequent apoptosis through the lysosomal-mitochondrial axis in cardiomyocytes.[11] Thiamine (Vitamin B1) and selenium have been shown to counteract these effects by accelerating the basal transcriptional activity of PPAR-γ, highlighting a potential protective mechanism.[11]
Toxicokinetics and Human Health Effects
This compound contamination is primarily associated with the consumption of moldy rice and other cereals.[1][4] The toxin is well-absorbed from the gastrointestinal tract. Studies in swine have shown high bioavailability (116.4%).[4] In humans, it is predicted that this compound also has a high permeability coefficient, suggesting efficient absorption, although elimination may be faster than in swine.[4]
The toxic effects of this compound are multi-systemic, with the central nervous and cardiovascular systems being the most prominently affected.
Neurological Effects: The hallmark of this compound poisoning is a progressive, ascending paralysis.[4] Other neurological symptoms include disturbances of the central nervous system, convulsions, and ultimately, respiratory arrest, which is a primary cause of death.[4][12]
Cardiovascular Effects: this compound is strongly linked to acute cardiac beriberi, a condition characterized by heart failure.[2][4] In animal models, this compound has been shown to cause cardiac sinus arrhythmias, tachypnea, and changes in the electrocardiogram (ECG) indicative of myocardial ischemia.[12] These effects are a direct consequence of ATP depletion in the highly energy-dependent cardiac muscle.
Other Organ Systems: While the neurotoxic and cardiotoxic effects are most pronounced, this compound can also cause damage to the liver and kidneys.[1] Studies have also suggested a potential link between chronic exposure to this compound and Keshan disease, an endemic cardiomyopathy.[2]
Quantitative Toxicological Data
The toxicity of this compound has been quantified in various animal models. The following tables summarize the available data on its lethal dosage and inhibitory concentrations.
| Table 1: Acute Toxicity of this compound (LD50) | |
| Animal Model | Route of Administration |
| Mice | Subcutaneous |
| Mice | Intraperitoneal |
| Chickens (1-day-old) | Oral |
| Table 2: Inhibitory Constants of this compound against ATP Synthase | | | :--- | :--- | :--- | :--- | | Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference | | Beef Heart Mitochondria (soluble F1-ATPase) | ATP | 4.5 µM |[9] | | Beef Heart Mitochondria (soluble F1-ATPase) | ITP | Kii = 4.3 µM, Kis = 1.03 µM |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) | ATP (hydrolysis) | ~4 µM |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) | ADP (synthesis) | Kii = 0.16 µM, Kis = 0.12 µM |[9] | | Ox Heart Mitochondria | | KD = 0.5 - 4.2 µM |[7] | | Rat Liver Mitochondria | | KD = 0.15 µM |[7] | | Yeast F1-ATPase | | Ki = 2 µM |[10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of this compound.
Extraction and Purification of this compound
A common method for producing and purifying this compound for experimental use involves fungal culture followed by solvent extraction and chromatographic separation.
Protocol for Production and Extraction:
-
Fungal Culture: Penicillium citreonigrum is cultivated in a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth, for a specified period (e.g., 8 days at 25°C).[13]
-
Extraction: The fungal mycelium and the culture medium are separated. Both are then extracted with an organic solvent, typically chloroform, to isolate the crude this compound.[13]
-
Purification: The crude extract is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[13]
Quantification of this compound
Several analytical techniques can be used for the quantification of this compound in biological and food matrices.
-
Thin-Layer Chromatography (TLC) with Densitometry: this compound can be separated on TLC plates and quantified by UV-densitometry (UV maximum at 360 nm on the plate) or fluorodensitometry (emission maximum at 525 nm).[14]
-
High-Performance Liquid Chromatography (HPLC): A sensitive reverse-phase UHPLC-fluorescence method has been developed for the quantification of this compound in rice, corn, and wheat.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the determination of this compound concentrations in biological samples, such as in toxicokinetic studies.[4]
In Vitro Toxicokinetics (Caco-2 Cell Permeability Assay)
This assay is used to predict the intestinal absorption of this compound in humans.
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer.
-
Application of this compound: A known concentration of this compound is added to the apical (AP) side of the cell monolayer.
-
Sampling: At various time points, samples are taken from both the apical and basolateral (BL) sides.
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[4]
In Vivo Toxicokinetics (Swine Model)
Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Preparation: Swine are housed individually and acclimatized.[4]
-
Administration: A known dose of this compound is administered, either intravenously or orally.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.[4]
-
Analysis: Plasma concentrations of this compound are measured using LC-MS/MS to determine pharmacokinetic parameters such as bioavailability, elimination half-life, and volume of distribution.[4]
Conclusion and Future Directions
This compound remains a significant mycotoxin of concern for human health due to its potent neurotoxic and cardiotoxic effects, which stem from its inhibition of mitochondrial ATP synthase. The elucidation of its impact on specific signaling pathways, such as the PPAR-γ-mTORC2-autophagy axis, opens new avenues for understanding its pathophysiology and developing potential therapeutic interventions. Further research is needed to establish regulatory limits for this compound in food and to develop effective strategies for the prevention and management of this compound-related illnesses. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this critical area of toxicology and food safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Effect of this compound and isothis compound on beef heart mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces myocardial apoptosis through PPAR-γ-mTORC2-mediated autophagic pathway and the protective effect of thiamine and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Investigations on the production of mycotoxins and their quantitative analysis. VI. This compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Discovery: Initial Isolation and Characterization of Citreoviridin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus, most notably Penicillium citreonigrum (formerly Penicillium citreo-viride). Historically, it gained notoriety as the causative agent of "yellow rice disease," which was linked to acute cardiac beriberi in Japan. The toxin exerts its effect as a potent inhibitor of mitochondrial ATP synthase, leading to severe neurological and cardiovascular symptoms. This technical guide delves into the foundational research that led to the initial isolation and characterization of this potent neurotoxin, providing a detailed look at the early experimental protocols and physicochemical data that laid the groundwork for future research.
Initial Isolation and Purification
The first successful isolations of this compound were pioneered by researchers investigating the toxicity of moldy rice. The general workflow involved fungal culture, solvent extraction, and chromatographic purification. While modern methods utilize advanced techniques like HPLC, the initial protocols relied on classical column chromatography.
Experimental Protocol: Fungal Culture and Toxin Production
The production of this compound was initially achieved by culturing Penicillium citreo-viride on a suitable substrate. Later studies, such as those by Cole et al. (1981), utilized other species like Penicillium charlesii and refined the culture methods for mass production.
Culture of Penicillium charlesii for this compound Production
-
Organism: Penicillium charlesii
-
Culture Medium: A broth medium supplemented with shredded wheat.
-
Incubation: Cultures were maintained for 14 days at a temperature of 25 to 27°C.
-
Scale: For mass production, 2.8-liter Fernbach flasks were used, each containing 100 g of shredded wheat and 200 ml of the broth.
Experimental Protocol: Extraction and Chromatographic Purification
The initial extraction procedures aimed to separate the lipophilic mycotoxin from the fungal biomass and culture medium. This was followed by a systematic fractionation using column chromatography to yield purified this compound.
Extraction and Systematic Fractionation of this compound
-
Extraction: The P. charlesii cultures were homogenized with hot chloroform (CHCl3) for 2 minutes using an Ultra-Turrax homogenizer.
-
Filtration and Concentration: The chloroform extract was filtered through cheesecloth, dried over anhydrous sodium sulfate, and then concentrated under a vacuum at 60°C.
-
Column Chromatography:
-
The concentrated crude extract was fractionated on a Silica Gel 60 column.
-
The column was packed as a slurry in benzene.
-
A sequential elution was performed with the following solvents:
-
Benzene
-
Ethyl ether
-
Ethyl acetate
-
Acetone
-
-
-
Crystallization: The toxicity was found to be exclusively in the ethyl acetate fraction. This fraction was reduced in volume, and upon standing at 5°C for 2 days, the toxin crystallized.
Workflow for the Initial Isolation and Purification of this compound
Physicochemical Characterization
Once isolated, the initial characterization of this compound involved determining its fundamental physicochemical properties and analyzing its structure using the spectroscopic techniques available at the time.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound as determined in early and subsequent characterization studies.
| Property | Value |
| Molecular Formula | C₂₃H₃₀O₆ |
| Molar Mass | 402.487 g/mol |
| Appearance | Yellow needles |
| UV Absorption Maxima | In ethanolic solution: 388 nm. On thin-layer plates: 360 nm. Other reported λmax in methanol: 285, 294, 378, and 387 nm. |
| Fluorescence Emission | 525 nm (in chloroform and on thin-layer plate) |
Spectroscopic Analysis
Early structural elucidation relied heavily on infrared (IR) and mass spectrometry (MS), complemented by UV-visible spectroscopy to understand the electronic structure of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provided evidence for key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3440 | -OH (hydroxyl) |
| 2980, 1418 | -CH₃ (methyl) |
| 2865 | -OCH₃ (methoxy) |
| [Source: Cole et al., 1981] |
Mass Spectrometry (MS)
Early mass spectrometry provided insights into the fragmentation pattern of this compound, aiding in the determination of its molecular weight and structural components.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 340 | 40.6 |
| 302 | 31.0 |
| 285 | 7.4 |
| 259 | 82.2 |
| 243 | 10.9 |
| 139 | 100.0 |
| [Source: Cole et al., 1981] |
Logical Relationship of Characterization Techniques
Conclusion
The initial isolation and characterization
Citreoviridin as a secondary metabolite of Penicillium species.
An In-depth Whitepaper on the Penicillium-derived Mycotoxin
Introduction
Citreoviridin is a polyene mycotoxin produced as a secondary metabolite by several species of fungi, most notably within the Penicillium and Aspergillus genera. Historically, it gained notoriety as a "yellow rice toxin" associated with outbreaks of a neurological condition resembling acute cardiac beriberi in Japan. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the biosynthesis, chemical properties, biological activity, and detailed experimental protocols for its production, isolation, and analysis.
Chemical and Physical Properties
This compound is a yellow crystalline solid characterized by a conjugated polyene structure, which is responsible for its color and fluorescence. Its chemical formula is C₂₃H₃₀O₆. It is a member of the 2-pyranone family of compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₀O₆ | |
| Molar Mass | 402.5 g/mol | |
| CAS Number | 25425-12-1 | |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in DMSO and Ethanol (10 mg/ml) | |
| UV/Vis Maxima (Ethanol) | 388 nm |
| Emission Maximum | 525 nm (in chloroform) | |
Producing Organisms
This compound is produced by a range of fungal species. While also found in Aspergillus terreus, it is a significant secondary metabolite within the Penicillium genus. Key producing species include:
-
Penicillium citreonigrum (a major cause of contamination in rice)
-
Penicillium citreo-viride
-
Penicillium charlesii
-
Penicillium pedemontanum
-
Penicillium pulvillorum
-
Eupenicillium ochrosalmoneum
Biosynthesis of this compound
The genetic blueprint for this compound biosynthesis in Penicillium citreonigrum is organized into a gene cluster. This cluster contains genes homologous to those identified in Aspergillus terreus, indicating a conserved biosynthetic pathway. The core genes involved are designated ctvA, ctvB, ctvC, and ctvD. The expression of these genes is highly correlated with the production of this compound. The cluster often includes a gene for a putative transporter, which may confer self-resistance to the fungus.
Biological Activity and Toxicology
This compound is a potent neurotoxin that primarily targets the mitochondrial ATP synthase system, inhibiting energy production. This mechanism is central to its toxic effects, which include paralysis, convulsions, and respiratory failure.
Mechanism of Action
The primary molecular target of this compound is the F1 portion of mitochondrial ATPase (ATP synthase), where it acts as a specific inhibitor. It has been shown to inhibit soluble ATPase, ADP-stimulated respiration in isolated mitochondria, and ATP-driven reduction of NAD⁺ by succinate.
More recent research has uncovered its role in modulating cellular signaling pathways. This compound inhibits the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This inhibition, in turn, affects the mechanistic target of rapamycin complex 2 (mTORC2) and stimulates autophagy, ultimately leading to apoptosis in cardiomyocytes.
Methodological & Application
Application Notes and Protocols for Citreoviridin Extraction from Rice Samples
These application notes provide a detailed protocol for the extraction of citreoviridin, a neurotoxic mycotoxin, from rice samples for analytical purposes. The described methods are intended for researchers, scientists, and professionals in drug development and food safety.
This compound is a toxic secondary metabolite produced by several species of Penicillium fungi, which can contaminate rice and other cereals[1]. Due to its potential health risks, including associations with "yellow rice" disease and cardiac beriberi, robust and reliable methods for its extraction and quantification are essential[2][3]. This document outlines two primary methodologies for this compound extraction: a liquid chromatography-based method for quantitative analysis and a rapid immunochromatographic assay for screening purposes.
Quantitative Data Summary
The following table summarizes key quantitative parameters from different this compound extraction and analysis methods found in the literature.
| Parameter | Method 1: LC-FLD | Method 2: Immunochromatographic Strip (ICS) Assay |
| Extraction Solvent | Dichloromethane | Ethanol/Water (4/6 v/v)[4][5] |
| Sample Size | Not specified, but a common practice is 5-25g | 5 g[4][5] |
| Solvent to Sample Ratio | Not explicitly stated | 4:1 (20 mL solvent for 5 g sample)[4][5] |
| Extraction Time | Not specified | 20 minutes (shaking)[4][5] |
| Cleanup | Silica and amino Solid-Phase Extraction (SPE) columns[6][7] | Not required for the strip assay[4][5] |
| Analytical Method | Normal-Phase Liquid Chromatography with Fluorescence Detection (LC-FLD)[6][7] | Gold nanoparticle-based immunochromatographic strip[4][5] |
| Recovery Rate | 91.0-96.9% in yellow corn (10-50 ng/g); 96.8-102.8% in white corn (10-50 ng/g)[6] | Not applicable for the described strip assay |
| Limit of Detection (LOD) | 2 ng/g for this compound added to corn[6] | Visible detection limit of 100 µg/kg[4][5] |
| Cut-off Value | Not applicable | 1000 µg/kg[4][5] |
Experimental Protocols
Method 1: this compound Extraction for LC-FLD Analysis
This protocol is based on a liquid chromatographic method for the quantitative determination of this compound in rice.
1. Materials and Reagents
-
Rice sample, finely ground
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Silica solid-phase extraction (SPE) columns
-
Amino SPE columns
-
This compound standard
-
Mechanical shaker or blender
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Extraction
-
Weigh a representative portion of the ground rice sample (e.g., 25 g) into a flask.
-
Add a sufficient volume of dichloromethane to the flask (e.g., 100 mL).
-
Shake the mixture vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker.
-
Filter the extract to remove solid rice particles.
3. Extract Cleanup (Purification)
-
Condition a silica SPE column and an amino SPE column sequentially according to the manufacturer's instructions.
-
Load the filtered dichloromethane extract onto the conditioned SPE columns[6][7].
-
Wash the columns with a non-polar solvent to remove interfering compounds.
-
Elute the this compound from the columns using a suitable solvent mixture.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., ethyl acetate-hexane, 75+25 v/v) for LC analysis[6][7].
4. LC-FLD Analysis
-
Inject the reconstituted sample extract into a normal-phase liquid chromatography system.
-
Use a mobile phase of ethyl acetate-hexane (75+25 v/v) at a flow rate of 1.5 mL/min[6][7].
-
Set the fluorescence detector to an excitation wavelength of 388 nm and an emission wavelength of 480 nm to detect this compound[6][7].
-
Quantify the this compound concentration in the sample by comparing the peak area to a calibration curve prepared from this compound standards.
Method 2: Rapid Screening using Immunochromatographic Strip (ICS) Assay
This protocol provides a rapid and semi-quantitative method for detecting this compound in rice samples.
1. Materials and Reagents
-
Rice sample, ground and sieved
-
Immunochromatographic test strips for this compound
-
Micropipettes
-
Micro-wells or small tubes
-
Timer
2. Sample Preparation and Extraction
-
Weigh 5 g of the ground rice sample into a suitable container[4][5].
-
Add 20 mL of the ethanol/water (4/6 v/v) extraction solution[4][5].
-
Allow the solid particles to settle, or centrifuge briefly to obtain a clear supernatant.
3. ICS Assay Procedure
-
Pipette 150 µL of the sample extract (supernatant) into a micro-well[4][5].
-
Add the GNP-labeled monoclonal antibody and suspension buffer as per the kit instructions[4][5].
-
Incubate the mixture for 5 minutes at room temperature[4][5].
-
Insert the immunochromatographic strip into the micro-well[4][5].
-
Allow the mixture to migrate up the strip for 5-10 minutes[4][5].
-
Interpret the results based on the color intensity of the test line and control line. A weaker or absent test line indicates a positive result for this compound[4][5].
Visualizations
Caption: Workflow for this compound Extraction and LC-FLD Analysis.
References
- 1. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxicologia.unb.br [toxicologia.unb.br]
- 3. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Quantification of Citreoviridin in Food and Feed Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin produced by several species of fungi, most notably Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum.[1][2] This neurotoxin has been detected in various agricultural commodities, particularly in rice, and has been associated with the "yellow rice disease," which can lead to acute cardiac beriberi.[1] Given the potential health risks to both humans and animals, sensitive and reliable methods for the quantification of this compound in food and feed are crucial for ensuring safety and compliance with regulatory standards.
These application notes provide detailed protocols for the quantification of this compound in food and feed matrices using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or a fluorescence detector is a widely used technique. HPLC-PDA allows for the identification and quantification of this compound based on its characteristic UV-Vis absorption spectrum. HPLC with fluorescence detection offers higher sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that provides structural information, ensuring accurate identification and quantification even in complex matrices.[3][4][5] It is often considered the gold standard for mycotoxin analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method based on the specific binding of antibodies to this compound.[6][7] ELISA kits are commercially available and are suitable for screening a large number of samples.[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for this compound quantification in various food and feed matrices.
Table 1: Performance of HPLC Methods for this compound Quantification
| Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Rice | HPLC-PDA | - | - | - | [8] |
| Infant Cereals (Oat, Multigrain) | HPLC-Fluorescence | - | - | 0.5 | [9] |
| Nuts (Chestnuts, Hazelnuts, Walnuts, Almonds) | HPLC-MS/MS | 70-120 | 0.5 - 2.5 | 1.0 - 5.0 | [10] |
Table 2: Performance of LC-MS/MS Methods for this compound Quantification
| Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Corn-based Animal Feed | LC-MS/MS | 62-115 | - | - | [11] |
| Animal Feed | LC-MS/MS | - | - | - | [3][4] |
| Cereals | LC-MS/MS | - | - | - | [12] |
Table 3: Performance of ELISA Methods for this compound Quantification
| Matrix | Method | Limit of Detection (ng/mL) | IC50 (ng/mL) | Reference |
| Red Yeast Rice | ic-ELISA | 11.86 | 161.66 | [13] |
Experimental Protocols
Protocol 1: Quantification of this compound in Grains (e.g., Rice, Corn) by HPLC-PDA
This protocol is based on the methods described for the analysis of mycotoxins in cereal grains.
1. Sample Preparation and Extraction
-
Sampling: Obtain a representative sample of the grain lot according to standard sampling procedures.[14][15][16][17]
-
Grinding: Grind the sample to a fine powder (to pass a 1 mm sieve).
-
Extraction:
-
Weigh 25 g of the ground sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Filter the extract through a Whatman No. 1 filter paper.
-
2. Clean-up (Optional, for complex matrices)
-
For cleaner extracts, a solid-phase extraction (SPE) or immunoaffinity column (IAC) clean-up step can be employed.[18]
3. HPLC-PDA Analysis
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water/acetic acid (65:35:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 388 nm.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Protocol 2: Quantification of this compound in Animal Feed by LC-MS/MS
This protocol outlines a "dilute and shoot" method, which is a rapid approach for mycotoxin analysis in feed.[3]
1. Sample Preparation and Extraction
-
Sampling: Collect a representative feed sample.[14][15][16][17]
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v).
-
Vortex for 30 minutes at high speed.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Use a gradient elution program.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for confirmation and quantification.
-
Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.
Protocol 3: Screening of this compound in Food Samples by Competitive ELISA
This protocol provides a general procedure for using a competitive ELISA kit. Always refer to the specific instructions provided by the kit manufacturer.[6][7][19]
1. Sample Preparation
-
Extraction:
-
Weigh a specified amount of the homogenized sample.
-
Add the extraction solution provided in the kit.
-
Shake vigorously for the recommended time.
-
Centrifuge or filter the extract.
-
Dilute the extract with the provided dilution buffer.
-
2. ELISA Procedure
-
Add Standards and Samples: Pipette the standards and diluted sample extracts into the antibody-coated microtiter wells.
-
Add Enzyme Conjugate: Add the this compound-enzyme conjugate to each well.
-
Incubate: Incubate the plate for the specified time at the recommended temperature. During this step, free this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.
-
Wash: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add Substrate: Add the substrate solution to each well. The enzyme bound to the plate will convert the substrate, resulting in a color change.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate Results: The concentration of this compound is inversely proportional to the color intensity. Calculate the concentration based on the standard curve.
Conclusion
The methods described provide robust and reliable approaches for the quantification of this compound in a variety of food and feed samples. The choice of method will depend on the specific requirements of the analysis, including the need for high-throughput screening (ELISA), routine quantification (HPLC), or high-sensitivity confirmation (LC-MS/MS). Proper sampling and sample preparation are critical for obtaining accurate and representative results.[14][15][16][17] Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to effectively monitor and control this compound contamination in the food and feed supply chain.
References
- 1. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 7. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mycotoxinsite.com [mycotoxinsite.com]
- 12. lcms.cz [lcms.cz]
- 13. The Preparation and Identification of a Monoclonal Antibody against Citrinin and the Development of Detection via Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. foodriskmanagement.com [foodriskmanagement.com]
- 16. feedandadditive.com [feedandadditive.com]
- 17. Mycotoxin analysis [asi.k-state.edu]
- 18. researchgate.net [researchgate.net]
- 19. food.r-biopharm.com [food.r-biopharm.com]
Purification of Citreoviridin from Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin produced by several species of fungi, most notably from the Penicillium and Aspergillus genera. This neurotoxin has been implicated in "yellow rice disease," which is associated with cardiac beriberi. Due to its potent biological activity, the efficient purification of this compound is crucial for toxicological studies, the development of analytical standards, and research into its potential pharmacological applications. These application notes provide detailed protocols for the production, extraction, and purification of this compound from fungal cultures.
Fungal Sources and Culture Conditions
This compound can be produced by various fungal species, with Penicillium citreonigrum and Aspergillus terreus being among the most well-documented producers. The choice of fungal strain and culture conditions significantly impacts the yield of this compound.
Recommended Strains and Media:
-
Penicillium citreonigrum : Often cultured in Yeast Extract Sucrose (YES) liquid medium for optimal this compound production.
-
Aspergillus terreus : Also known to produce this compound and can be grown on various media, including potato dextrose broth.
-
Penicillium charlesii : Has been identified as a producer of this compound.
Table 1: Fungal Strains and Culture Conditions for this compound Production
| Fungal Strain | Culture Medium | Incubation Time | Temperature | Reported Yield of Crude Extract | Reference |
| Penicillium citreonigrum | Yeast Extract Sucrose (YES) Liquid Medium | 8 days | 25°C | 15.3 g from 48 culture flasks (500 mL each) | |
| Penicillium citreonigrum | YES Agar | 7 days (peak production) | 25°C | 110.3 ± 11.7 ng/sample | |
| Penicillium aurantiogriseum | Not specified | Not specified | Not specified | 20-45 ppb |
Experimental Protocols
I. Fungal Culture and Toxin Production
This protocol is based on the methodology described by da Rocha et al. (2015) for Penicillium citreonigrum.
Materials:
-
Penicillium citreonigrum culture
-
Yeast Extract Sucrose (YES) liquid medium (20 g/L yeast extract, 150 g/L sucrose)
-
Erlenmeyer flasks (e.g., 1 L flasks containing 500 mL of medium)
-
Incubator
Procedure:
-
Inoculate the YES liquid medium with a fresh culture of Penicillium citreonigrum.
-
Incubate the flasks at 25°C for 8 days under static conditions. Optimal toxin production has been observed to peak around this time.
II. Extraction of this compound
Materials:
-
Fungal culture broth and mycelium
-
Chloroform
-
Anhydrous sodium sulfate
-
Filter paper
-
Beakers
-
Sonciator or shaker
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the liquid culture broth by filtration through filter paper.
-
Extraction from Liquid Medium:
-
Transfer the filtrate (liquid medium) to a separatory funnel.
-
Extract the liquid medium twice with chloroform (e.g., for 500 mL of medium, use two portions of 20 mL of chloroform).
-
Combine the chloroform extracts.
-
-
Extraction from Mycelium:
-
Transfer the filtered mycelium to a beaker.
-
Add enough chloroform to cover the mycelium.
-
Agitate or sonicate the mixture for 20 minutes to ensure efficient extraction.
-
Filter the chloroform extract.
-
-
Combine the chloroform extracts from both the liquid medium and the mycelium.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude this compound extract.
III. Purification of this compound
This method provides high-purity this compound and is based on the protocol by da Rocha et al. (2015).
Materials and Equipment:
-
Crude this compound extract
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Semi-preparative HPLC system with a PDA detector
-
C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm)
Procedure:
-
Dissolve the crude extract in the mobile phase.
-
Set up the HPLC system with the following parameters:
-
Mobile Phase: Methanol:water with 1% acetic acid (65:35, v/v)
-
Flow Rate: Dependent on column size, typically in the range of 3-5 mL/min for a 10 mm ID column.
-
Detection Wavelength: 385 nm
-
-
Inject the dissolved crude extract onto the semi-preparative column.
-
Collect the fraction corresponding to the this compound peak.
-
Concentrate the collected fraction using a rotary evaporator to obtain purified this compound.
Table 2: Quantitative Data for HPLC Purification of this compound from P. citreonigrum
| Parameter | Value | Reference |
| Total Crude Extract from 48 Flasks | 15.3 g | |
| Estimated this compound in Crude Extract | 5.54 g | |
| Percentage of this compound in Mycelium | 74.3% | |
| Yield of Purified this compound from Crude Extract | 27.1% | |
| Purified this compound Obtained | 3.25 g |
This is a classic method for the purification of mycotoxins.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., a gradient of ethyl acetate in hexanes or chloroform in methanol)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in the initial, least polar solvent of your mobile phase system.
-
Pack the chromatography column with the silica gel slurry.
-
Load the crude this compound extract (dissolved in a minimal amount of a non-polar solvent or adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
TLC is a quick and effective method for monitoring the purification process and assessing the purity of fractions.
Materials and Equipment:
-
TLC
Application Notes and Protocols for Fluorescence Detection of Citreoviridin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the fluorescence-based detection of Citreoviridin (CTV), a neurotoxic mycotoxin found in various grains. The methods described range from established chromatographic techniques to emerging antibody-based fluorescence enhancement.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used, sensitive, and reliable method for the quantitative analysis of this compound in complex matrices such as corn and rice. The native fluorescence of this compound allows for its detection without the need for derivatization.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Excitation Wavelength | 388 nm | 420 nm | 220 nm |
| Emission Wavelength | 480 nm | 570 nm | 340 nm |
| Column Type | Normal-Phase Silica | - | Reverse-Phase C18 |
| Mobile Phase | Ethyl acetate-hexane (75:25) | - | Acetonitrile:water:formic acid (55:45:0.1) |
| Limit of Detection (LOD) | 2 ng/g (in corn) | - | 2 ng/mL (standard solution) |
| Limit of Quantification (LOQ) | - | - | Not Specified |
| Linear Range | 20-60 µL injections (of standard) | - | 2 - 200 ng/mL |
| Recovery | 91.0-102.8% (in corn) | 97 ± 10% (in rice, ELISA method) | Not Specified |
Experimental Protocol: HPLC-FLD for this compound in Grains
This protocol is a composite based on established methods for the analysis of this compound in corn and rice.
A. Materials and Reagents
-
This compound standard
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) columns: Silica and Amino-functionalized
-
Anhydrous sodium sulfate
-
Samples (e.g., ground corn or rice)
B. Sample Preparation and Extraction
-
Weigh 50 g of the ground sample into a blender jar.
-
Add 100 mL of dichloromethane and blend at high speed for 2 minutes.
-
Filter the extract through fluted filter paper containing anhydrous sodium sulfate.
-
Collect the filtrate and evaporate to dryness under a stream of nitrogen at 50°C.
-
Redissolve the residue in a small, known volume of dichloromethane for SPE cleanup.
C. Solid-Phase Extraction (SPE) Cleanup
-
Condition a silica SPE column by washing with 5 mL of hexane.
-
Condition an amino SPE column by washing with 5 mL of dichloromethane.
-
Stack the silica SPE column on top of the amino SPE column.
-
Apply the redissolved extract from step B.5 onto the top of the stacked columns.
-
Wash the columns with a solvent mixture designed to elute interfering compounds (e.g., a gradient of hexane and ethyl acetate).
-
Elute the this compound fraction with an appropriate solvent (e.g., a higher concentration of ethyl acetate in hexane).
-
Evaporate the collected fraction to dryness and reconstitute in the mobile phase for HPLC analysis.
D. HPLC-FLD Analysis
-
HPLC System: A liquid chromatograph equipped with a fluorescence detector.
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with ethyl acetate-hexane (75:25, v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20-100 µL.
-
Fluorescence Detector Settings: Excitation at 388 nm, Emission at 480 nm.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.
Workflow Diagram: HPLC-FLD Analysis of this compound
Caption: Workflow for HPLC-FLD analysis of this compound.
Monoclonal Antibody-Enhanced Fluorescence Detection
Recent studies have shown that the binding of specific monoclonal antibodies (mAbs) to this compound can significantly enhance its intrinsic fluorescence. This phenomenon can be exploited to develop a sensitive and specific detection method that may not require chromatographic separation.
Principle
The binding of the antibody to the this compound molecule likely alters the microenvironment of the fluorophore, leading to an increase in quantum yield. This results in a more intense fluorescence signal upon excitation.
Quantitative Data Summary
| Parameter | Value |
| Excitation Wavelength (Enhanced) | 420 nm |
| Emission Wavelength (Enhanced) | 570 nm |
| Antibody Concentration | 2.0 µM (in described experiment) |
| This compound Concentration | 1.25 µM (in described experiment) |
Experimental Protocol: Antibody-Enhanced Fluorescence Measurement
This protocol provides a general framework for measuring the fluorescence enhancement of this compound in the presence of a specific monoclonal antibody.
A. Materials and Reagents
-
This compound standard solution
-
Anti-Citreoviridin monoclonal antibody (e.g., mAb 2-2 or mAb 2-4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
B. Procedure
-
Prepare a series of this compound standard solutions in PBS.
-
Prepare a working solution of the anti-Citreoviridin monoclonal antibody in PBS.
-
In a cuvette or microplate well, mix the this compound standard with the antibody solution.
-
As a control, prepare a similar mixture using a non-specific antibody or bovine serum albumin (BSA) to account for non-specific interactions. Also, measure the fluorescence of this compound in buffer alone.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Measure the fluorescence using a spectrofluorometer with excitation set to 420 nm and emission scanned from 500 nm to 650 nm to observe the peak at 570 nm.
-
Plot the fluorescence intensity against the this compound concentration to generate a calibration curve.
Signaling Pathway Diagram: Antibody-Enhanced Fluorescence
Caption: Antibody binding enhances this compound fluorescence.
Future Perspectives and Emerging Technologies
While specific protocols for this compound detection using the following advanced fluorescence techniques are not yet established in the literature, they represent promising future directions for mycotoxin analysis. Their general principles are outlined below.
A. Time-Resolved Fluorescence Immunoassay (TRFIA)
TRFIA utilizes lanthanide chelates as labels, which have long fluorescence lifetimes. This allows for time-gated detection, where the measurement is delayed after the excitation pulse, effectively eliminating short-lived background fluorescence from the sample matrix and significantly improving sensitivity.
Potential Application for this compound: A competitive TRFIA could be developed where this compound in a sample competes with a lanthanide-labeled this compound analog for binding to a limited number of anti-Citreoviridin antibodies immobilized on a microplate.
**B. Quantum Dot (QD)-
Application Notes and Protocols for Citreoviridin Analysis in Maize
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Citreoviridin in maize, a neurotoxic mycotoxin of significant concern for food safety and toxicology studies. The following protocols offer robust and validated techniques for the extraction, purification, and quantification of this compound, ensuring accurate and reproducible results.
Quantitative Data Summary
The selection of a sample preparation method can significantly impact the recovery and sensitivity of the analysis. Below is a summary of quantitative data from validated methods for this compound analysis in maize.
| Method | Extraction Solvent | Cleanup Method | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Method 1 | Dichloromethane | Solid-Phase Extraction (SPE) with Silica and Amino columns | HPLC with Fluorescence Detection | 91.0 - 102.8 | 2 ng/g | Not Reported | [1] |
| Method 2 | Acetonitrile:Water (70:30) | Multiple-Impurity Adsorption (MIA) | LC-MS/MS | 77.5 - 98.4 | Not Reported | Not Reported | |
| Method 3 | Acetonitrile with 0.1% Formic Acid | QuEChERS | LC-MS/MS | 80.77 - 109.83 | Not Reported | 0.53 - 89.28 µg/Kg | [2] |
Note: Recovery rates and detection limits can vary based on the specific maize matrix, contamination level, and instrumentation used.
Experimental Protocols
Protocol 1: Dichloromethane Extraction with SPE Cleanup
This protocol is a reliable method for the quantitative determination of this compound in maize and is suitable for analysis by HPLC with fluorescence detection.[1]
1. Sample Preparation and Extraction:
-
Grind a representative sample of maize to a fine powder (e.g., to pass a 20-mesh sieve).
-
Weigh 50 g of the ground maize into a 500 mL blender jar.
-
Add 200 mL of dichloromethane to the blender jar.
-
Blend at high speed for 2 minutes.
-
Filter the extract through fluted filter paper into a 250 mL graduated cylinder.
-
Record the volume of the filtrate.
-
Transfer the filtrate to a 500 mL round-bottom flask and evaporate to dryness using a rotary evaporator at a temperature not exceeding 50°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Silica SPE Column:
-
Condition a silica SPE cartridge (e.g., 6 mL, 500 mg) by washing with 6 mL of hexane.
-
Dissolve the residue from the extraction step in 2 mL of dichloromethane and apply it to the conditioned silica cartridge.
-
Wash the flask with another 2 mL of dichloromethane and add it to the cartridge.
-
Wash the cartridge with 6 mL of hexane, followed by 6 mL of dichloromethane. Discard these washes.
-
Elute the this compound from the silica cartridge with 10 mL of dichloromethane:acetone (9:1, v/v).
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
-
Amino SPE Column:
-
Condition an amino SPE cartridge (e.g., 3 mL, 500 mg) by washing with 5 mL of hexane.
-
Dissolve the residue from the silica cleanup in 2 mL of dichloromethane and apply it to the conditioned amino cartridge.
-
Wash the cartridge with 5 mL of dichloromethane:hexane (1:1, v/v). Discard the wash.
-
Elute the this compound with 10 mL of dichloromethane:acetone (9:1, v/v).
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in a known volume of mobile phase for HPLC analysis.
-
3. HPLC Analysis:
-
Column: Normal-phase silica column.
-
Mobile Phase: Ethyl acetate-hexane (75 + 25).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.[1]
-
Injection Volume: 100 µL.
Protocol 2: Acetonitrile Extraction with QuEChERS Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for multi-mycotoxin analysis and can be adapted for this compound, particularly for LC-MS/MS analysis.[2]
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized maize sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 0.1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate, is common.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
MS/MS Detection: Monitor for specific precursor and product ion transitions for this compound to ensure selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for this compound analysis in maize.
References
Application of Citreoviridin in neurotoxicity research models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in grains such as rice and corn. Historically, it has been linked to the neurological disease known as cardiac beriberi. Its primary mechanism of neurotoxicity involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production. This disruption of energy metabolism can lead to a cascade of detrimental effects on the nervous system, making this compound a valuable tool for studying mechanisms of neurodegeneration, developmental neurotoxicity, and for screening potential neuroprotective compounds.
These application notes provide a comprehensive overview of the use of this compound in neurotoxicity research, including detailed experimental protocols for both in vivo and in vitro models, quantitative data from published studies, and diagrams of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its neurotoxic effects primarily by targeting the mitochondrial F1F0-ATP synthase. Specifically, it binds to the β-subunit of the F1 catalytic domain, inhibiting its ATPase activity. This inhibition is non-competitive with another ATP synthase inhibitor, aurovertin, indicating a distinct binding site. The disruption of ATP synthesis leads to cellular energy depletion, which in turn can trigger a variety of downstream events culminating in neuronal cell death.
Data Presentation
In Vivo Neurotoxicity Data
| Animal Model | Dosing Regimen | Observed Effects | NOAEL | Reference |
| Pregnant ICR Mice | Dietary exposure to 0, 1, 3, and 10 ppm from gestation day 6 to postnatal day 21 | Transient effects on hippocampal neurogenesis, including changes in neural stem cells and progenitor cell proliferation at 10 ppm. | 1 ppm (0.13-0.51 mg/kg body weight/day) | |
| CF#1 Mice | Near lethal subcutaneous doses | Decreased motor activity, hypothermia, and cataleptic effects. Males were more susceptible. | Not Reported | |
| Rabbits | 40 mg/kg intraperitoneally | Brief electroencephalographic (EEG) activation, cardiac sinus arrhythmias, and tachypnea. | Not Reported | |
| Rabbits | ≥ 5 mg/kg intravenously (lethal dose) | EEG activation followed by high-voltage delta waves, increased T wave in the electrocardiogram (ECG), and respiratory depression. | Not Reported |
In Vitro Neurotoxicity Data
| Compound | Cell Line | Assay | IC50 / K D | Exposure Time | Reference |
| Citrinin | SH-SY5Y | MTT Assay | 77.1 µM | 24 hours | |
| Citrinin | SH-SY5Y | MTT Assay | 74.7 µM | 48 hours | |
| Citrinin | SH-SY5Y | Neutral Red Assay | 101.0 µM | 24 hours | |
| Citrinin | SH-SY5Y | Neutral Red Assay | 54.7 µM | 48 hours | |
| This compound | Ox-heart mitochondrial preparations | ATPase Inhibition | K D : 0.5-4.2 µM | Not Applicable | |
| This compound | Rat liver mitochondria | ATPase Inhibition | K D : 0.15 µM | Not Applicable |
Experimental Protocols
In Vivo Developmental Neurotoxicity Study in Mice
This protocol is adapted from a study investigating the effects of developmental exposure to this compound on hippocampal neurogenesis in mice.
1. Animal Model and Husbandry:
-
Use pregnant ICR mice.
-
House animals individually in a controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to a standard diet and water.
2. This compound Administration:
-
Prepare diets containing this compound at concentrations of 0 (control), 1, 3, and 10 ppm.
-
Administer the diets to pregnant mice from gestation day 6 through postnatal day 21 (weaning).
3. Experimental Groups:
-
Control group (0 ppm this compound)
-
Low-dose group (1 ppm this compound)
-
Mid-dose group (3 ppm this compound)
-
High-dose group (10 ppm this compound)
4. Post-Weaning and Tissue Collection:
-
After weaning on postnatal day 21 (PND 21), place male offspring on a standard diet without this compound.
-
Euthanize a subset of male offspring on PND 21 and another subset on PND 77.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
5. Immunohistochemistry and Analysis:
-
Prepare coronal brain sections (e.g., 50 µm thick) using a vibratome.
-
Perform immunohistochemical staining for markers of neurogenesis, such as Ki-67 (proliferation), Doublecortin (DCX; immature neurons), and NeuN (mature neurons).
-
Quantify the number of labeled cells in the dentate gyrus of the hippocampus using stereological methods.
6. Gene Expression Analysis:
-
Dissect the dentate gyrus from fresh brain tissue.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in neurogenesis and synaptic plasticity.
In Vitro Neurotoxicity Assays using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
1. Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To induce differentiation, treat cells with 10 µM all-trans-retinoic acid (RA) for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
2. Cytotoxicity Assessment: MTT Assay This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Plate Cells: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC50 value.
3. Cell Membrane Integrity Assessment: LDH Assay This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Plate Cells and Treat with this compound: Follow the same procedure as for the MTT assay.
-
Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and subtract the background from a negative control (untreated cells).
4. Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Plate Cells and Treat with this compound: Seed cells in 6-well plates and treat with a range of this compound concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained
Spectrophotometric Analysis of Citreoviridin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] Its presence in agricultural commodities, particularly in rice and corn, poses a significant health risk to consumers, as it is associated with the neurological disease known as cardiac beriberi.[1][2] Accurate and sensitive detection methods are therefore crucial for food safety and toxicological studies. Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of this compound. This document provides detailed application notes and protocols for the spectrophotometric analysis of this mycotoxin.
This compound possesses a distinct chromophore that allows for its detection and quantification using UV-Visible spectrophotometry. The molecule exhibits characteristic absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, primarily due to its conjugated polyene structure. The intensity of the absorbance at a specific wavelength is directly proportional to the concentration of this compound in the solution, a principle governed by the Beer-Lambert law.
Quantitative Data Summary
The spectrophotometric properties of this compound can vary slightly depending on the solvent used. The following table summarizes the key quantitative data for the spectrophotometric analysis of this compound in different solvents.
| Solvent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Ethanol | 388 nm | Not Reported | [3] |
| Methanol | 285 nm | 20,058 | [4] |
| 294 nm | 21,959 | [4] | |
| 378 nm | 29,159 | [4] | |
| 387 nm | 31,590 | [4] |
Note: A derivative of this compound, CTV-COOH, exhibits two broad characteristic peaks in the ranges of 285–300 nm and 385–410 nm.[5]
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a series of this compound solutions of known concentrations to generate a standard curve.
Materials:
-
This compound standard (crystalline)
-
Methanol (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount (e.g., 1 mg) of crystalline this compound using an analytical balance.
-
Dissolve the weighed this compound in a known volume of methanol (e.g., 10 mL) in a volumetric flask to obtain a stock solution of a specific concentration (e.g., 100 µg/mL). Ensure the this compound is completely dissolved.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from, for example, 1 µg/mL to 15 µg/mL.[6]
-
For instance, to prepare a 10 µg/mL solution, transfer 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with methanol.
-
Spectrophotometric Measurement
Objective: To measure the absorbance of the standard and sample solutions and to determine the optimal wavelength for analysis.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Prepared standard solutions
-
Sample extract (see Protocol 3)
-
Methanol (as blank)
Protocol:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with methanol (the solvent used for sample and standard preparation).
-
Place the cuvette in the spectrophotometer and measure the baseline absorbance. This will be used to zero the instrument.
-
-
Wavelength Scan:
-
Using one of the prepared this compound standard solutions, perform a wavelength scan to determine the wavelength of maximum absorbance (λmax). The expected λmax in methanol is around 387 nm.[4]
-
-
Absorbance Measurement of Standards:
-
Set the spectrophotometer to the determined λmax (e.g., 387 nm).
-
Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration to the highest.
-
Rinse the cuvette with the next standard solution before each measurement.
-
-
Absorbance Measurement of Sample:
-
Measure the absorbance of the sample extract at the same λmax.
-
Sample Preparation (Extraction from Fungal Culture)
Objective: To extract this compound from a fungal culture for spectrophotometric analysis.
Materials:
-
Fungal culture (e.g., Penicillium citreonigrum grown in Yeast Extract Sucrose (YES) liquid medium)[2][4]
-
Chloroform
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
Protocol:
-
Extraction:
-
Solvent Evaporation:
-
Evaporate the combined chloroform extracts to dryness using a rotary evaporator to obtain the crude toxin extract.[4]
-
-
Reconstitution:
-
Dissolve the dried crude extract in a known volume of methanol. This solution is now ready for spectrophotometric analysis.
-
Data Analysis and Quantification
Objective: To determine the concentration of this compound in the sample.
Protocol:
-
Standard Curve Generation:
-
Plot a graph of absorbance at λmax (y-axis) versus the concentration of the this compound standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.
-
-
Concentration Determination:
-
Using the equation of the standard curve, calculate the concentration of this compound in the sample extract based on its measured absorbance.
-
Concentration = (Absorbance of sample - y-intercept) / slope
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Investigations on the production of mycotoxins and their quantitative analysis. VI. This compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toxicologia.unb.br [toxicologia.unb.br]
- 5. tandfonline.com [tandfonline.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Citreoviridin Stability in Organic Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of citreoviridin in various organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of stability data.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in standard laboratory solvents?
A1: this compound is generally considered stable in common reversed-phase high-performance liquid chromatography (RP-HPLC) solvents, such as acetonitrile and methanol, particularly when stored at low temperatures. For long-term storage, solutions should be kept at -18°C in the dark.
Q2: I'm observing a new, related peak in my chromatogram when analyzing my this compound standard. What could be the cause?
A2: You are likely observing the isomer, isothis compound. This compound can undergo isomerization, especially during prolonged storage. It is crucial to periodically check the purity of your standard to ensure accurate quantification. One study noted that over a period of 10 months under frozen conditions and protected from light, most of the isothis compound converted back to this compound.
Q3: Can I dissolve this compound in DMSO for my cell-based assays?
A3: Yes, dimethyl sulfoxide (DMSO) has been used as a solvent for this compound in in-vitro studies. While this indicates at least short-term stability, it is recommended to prepare fresh solutions and avoid long-term storage in DMSO unless stability has been verified under your specific conditions.
Q4: How should I prepare this compound solutions for short-term use at room temperature?
A4: For short-term applications, a diluted multi-mycotoxin standard solution containing this compound in a mixture of water/methanol (50/50 v/v) with 0.1% formic acid has been shown to be stable for at least 75 hours at 23°C, even when exposed to light.
Q5: Are there any solvents I should be cautious with for long-term storage?
A5: While specific data on the degradation of this compound in a wide range of organic solvents is limited, it is good practice to avoid solvents with reactive impurities. For any new solvent, it is advisable to perform a preliminary stability study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Isomerization of this compound to isothis compound. | Confirm the identity of the new peak using mass spectrometry if possible. To minimize isomerization, store stock solutions at -18°C or below and protect from light. Prepare fresh working solutions regularly. |
| Decreased peak area over time | Degradation of this compound. | Ensure the solvent is of high purity and free of contaminants. Store the solution at a lower temperature (-18°C or -80°C). Prepare fresh stock solutions more frequently. |
| Inconsistent analytical results | Solvent evaporation or water absorption. | Use vials with tight-fitting caps. Before use, allow refrigerated or frozen solutions to come to room temperature to prevent condensation. |
| Precipitation of this compound | Low solubility in the chosen solvent or solvent mixture. | Confirm the solubility of this compound in your solvent system. If using a mixed solvent system, ensure the proportions are correct. Gentle warming and sonication may help in initial dissolution, but be cautious of potential degradation with heat. |
Stability Data Summary
The following table summarizes the available data on the stability of this compound in different organic solvents.
| Solvent | Temperature | Duration | Stability | Reference |
| RP-HPLC Solvents (e.g., Acetonitrile, Methanol) | -18°C | 14 months | Stable | |
| Water/Methanol (50/50 v/v) with 0.1% Formic Acid | 23°C | 75 hours | Stable | |
| Chloroform | Not specified | Short-term (for extraction) | Implied stable | |
| Dimethyl Sulfoxide (DMSO) | Not specified | Short-term (for in-vitro studies) | Implied stable |
Experimental Protocols
Protocol for Assessing this compound Stability in an Organic Solvent
This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound standard.
-
Dissolve the standard in the organic solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Protect the solution from light by using an amber vial or by wrapping a clear vial in aluminum foil.
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 24h, 7 days, 1 month, 3 months), analyze an aliquot of the stored solution.
-
Use a validated analytical method, such as HPLC-UV/Vis or LC-MS, to determine the concentration of this compound.
-
The initial analysis at time zero serves as the baseline.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common criterion for stability is the maintenance of at least 90% of the initial concentration.
-
Monitor for the appearance of any new peaks that may indicate degradation or isomerization.
-
Workflow for Stability Assessment
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Citreoviridin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the mycotoxin Citreoviridin.
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your LC-MS/MS analysis of this compound.
1. Problem Identification: Are you observing signs of matrix effects?
-
Question: Are you experiencing issues such as poor peak shape, inconsistent signal intensity, high variability in quantification, or a lack of reproducibility in your this compound analysis?
-
Answer: These are common indicators of matrix effects, which occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. If you are observing these issues, proceed to the diagnosis stage.
2. Diagnosis: How can you confirm the presence and nature of matrix effects?
-
Question: How can I definitively confirm that matrix effects are impacting my this compound analysis?
-
Answer: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of a this compound standard post-column and injecting a blank matrix extract, any deviation in the baseline signal of the standard indicates the presence of matrix effects.
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound: one in a pure solvent (neat solution) and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.
-
Experimental Workflow for Diagnosing Matrix Effects
Caption: A workflow for diagnosing matrix effects in LC-MS/MS analysis.
3. Mitigation Strategies: How can you reduce or compensate for matrix effects?
Once matrix effects are confirmed, several strategies can be employed to minimize their impact. These can be categorized into sample preparation, chromatographic optimization, and calibration strategies.
-
Question: What sample preparation techniques can I use to minimize matrix effects for this compound analysis?
-
Answer: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. Effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the analyte while more polar interferences are washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind. Chloroform has been used for the extraction of this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for multi-analyte methods in complex matrices like food and might be adapted for this compound.
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of this compound in the sample is high enough to be detected after dilution.
-
-
Question: How can I optimize my chromatography to reduce matrix effects?
-
Answer: Chromatographic optimization aims to separate this compound from co-eluting matrix components.
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interferences, potentially resolving them.
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can change the selectivity of the separation.
-
Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide higher peak capacities and better resolution, which can help separate this compound from matrix components.
-
-
Question: What calibration strategies can I use to compensate for matrix effects?
-
Answer: When matrix effects cannot be eliminated, they can often be compensated for using appropriate calibration methods.
-
Matrix-Matched Calibration: As mentioned in the diagnosis section, creating calibration standards in a blank matrix that matches the study samples can compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. While a specific SIL-IS for this compound may not be readily available, exploring custom synthesis could be an option for long-term projects.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts and creating a calibration curve for each sample. This is a very effective but time-consuming approach.
-
Strategies for Mitigating Matrix Effects
Caption: An overview of strategies to mitigate matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are typical LC-MS/MS parameters for the analysis of this compound?
While optimal parameters should be determined empirically, the following table provides a good starting point for method development based on published data for this compound and similar mycotoxins.
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a column wash and re-equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| MS/MS Transition | Precursor Ion (Q1): m/z 403.2; Product Ions (Q3): m/z 315, 139 |
Q2: I am seeing significant ion suppression. What is the most likely cause in food matrices?
In food matrices like cereals, phospholipids are common culprits for ion suppression in ESI-MS. These compounds are often co-extracted with the analytes and can interfere with the ionization process. Using a targeted phospholipid removal product during sample preparation or optimizing
Minimizing degradation of Citreoviridin during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Citreoviridin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus. Its complex chemical structure, featuring a polyene chain, makes it susceptible to degradation under various conditions, including exposure to light, heat, and certain pH levels. Minimizing degradation is crucial for accurate quantification and for obtaining a pure product for toxicological or pharmacological studies. A primary degradation pathway is the isomerization of this compound to Isothis compound.
Q2: What are the main factors that can cause this compound degradation during extraction?
A2: The primary factors contributing to this compound degradation during the extraction process include:
-
Light Exposure: this compound is known to be light-sensitive. Exposure to direct light, especially in the blue wavelength range, can lead to isomerization and other forms of degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation and isomerization.
-
pH: Although specific data on the effect of pH on this compound is limited, extreme pH conditions (highly acidic or alkaline) can often lead to the hydrolysis or rearrangement of complex organic molecules.
-
Solvent Choice: The stability of this compound can vary in different organic solvents. While it is soluble in solvents like chloroform, methanol, and ethanol, the choice of solvent can influence its stability during storage and processing.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene structure of this compound.
Q3: What is Isothis compound and how can its formation be minimized?
A3: Isothis compound is a geometric isomer of this compound. Its formation is a common degradation pathway, particularly during storage. To minimize its formation:
-
Protect from Light: All extraction and storage steps should be performed in the dark or using amber-colored glassware.
-
Control Temperature: Store extracts and purified this compound at low temperatures, preferably at -20°C for long-term storage.
-
Minimize Storage Time: Analyze extracts as quickly as possible after preparation to reduce the time available for isomerization.
Q4: Which solvents are recommended for the extraction and storage of this compound?
A4: Chloroform is a commonly used and effective solvent for extracting this compound from fungal mycelia and culture media. For storage of standard solutions, acetonitrile and methanol have been shown to be suitable, with good stability observed at -18°C for up to 14 months.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis and extraction from the fungal matrix. | Utilize sonication during the extraction with chloroform to improve cell disruption and solvent penetration. Optimize sonication time (e.g., 20-30 minutes) for maximum efficiency. |
| Inefficient partitioning of this compound into the organic solvent. | Ensure thorough mixing during liquid-liquid extraction steps. Perform multiple extractions (e.g., 2-3 times) with fresh solvent to maximize recovery. | |
| Adsorption of this compound to labware. | Use silanized glassware to reduce surface adsorption, especially for standard solutions. | |
| Presence of Isothis compound Peak in Chromatogram | Isomerization of this compound due to light exposure or improper storage. | Work under subdued light and use amber vials for all samples and standards. Store all |
Selecting the optimal solvent system for Citreoviridin extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent system for Citreoviridin extraction. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient extraction processes.
Solvent System Performance for this compound Extraction
The selection of an appropriate solvent is critical for the efficient extraction of this compound. The following table summarizes quantitative data from referenced experimental protocols, offering a comparison of different solvent systems and their performance.
| Solvent/System | Source Material | Key Findings | Reference |
| Chloroform | Penicillium citreonigrum (Liquid medium and mycelium) | Successfully extracted this compound. 74.3% of the toxin was found in the mycelia. A total of 15.3 g of crude extract with an estimated 5.54 g of this compound was obtained from 48 culture flasks. | [1][2] |
| Ethyl Acetate | Penicillium charlesii cultures and molded pecan fragments | Following sequential elution with benzene and ethyl ether, the ethyl acetate fraction exclusively contained the toxic components, from which this compound was crystallized. | [3] |
| Chloroform followed by Acetonitrile | Penicillium citreonigrum on YES agar | This compound was extracted from agar plugs with chloroform, which was then evaporated and the residue was redissolved in acetonitrile for analysis. | [4] |
| Acetonitrile | N/A (Stock solution preparation) | Acetonitrile is used as a solvent to prepare this compound stock solutions at a concentration of 10 mg/mL. | [5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound extraction.
Protocol 1: Extraction of this compound from Penicillium citreonigrum Culture[1][2][7]
This protocol is adapted from studies on this compound production and purification.
1. Culture and Harvest:
-
Cultivate Penicillium citreonigrum in Yeast Extract Sucrose (YES) liquid medium for 8 days at 25°C.
-
Separate the liquid medium and mycelium by filtration.
2. Extraction from Liquid Medium:
-
Divide the liquid medium into two equal portions.
-
Perform a twofold extraction on each portion using chloroform (e.g., 2 x 20 mL of chloroform for a 250 mL medium portion).
3. Extraction from Mycelium:
-
Fragment the mycelium and place it in a beaker.
-
Add chloroform to cover the mycelium surface (approximately 100 mL).
-
Sonicate the mixture for 20 minutes to enhance extraction efficiency. Studies have shown that 20-30 minutes of sonication provides optimal results.[1][7]
4. Post-Extraction Processing:
-
Filter the chloroform extracts from both the liquid medium and the mycelium through anhydrous sodium sulfate to remove any residual water.
-
Combine the extracts.
-
Evaporate the solvent to dryness to obtain the crude this compound extract.
Protocol 2: Systematic Fractionation for this compound Isolation[3]
This protocol is based on the isolation of this compound from Penicillium charlesii.
1. Initial Extraction:
-
The initial extraction solvent is not explicitly detailed in the summary but is followed by column chromatography.
2. Column Chromatography and Fractionation:
-
Load the crude extract onto a chromatography column.
-
Elute the column sequentially with the following solvents:
-
Benzene (2 liters)
-
Ethyl ether (3 liters)
-
Ethyl acetate (2 liters)
-
Acetone (2 liters)
-
3. Isolation:
-
Collect the ethyl acetate fraction, which contains the this compound.
-
Reduce the volume of the ethyl acetate fraction.
-
Allow the toxin to crystallize at 5°C for 2 days.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound extraction.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound. | 1. Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound. 2. Incomplete Extraction: Insufficient extraction time, agitation, or solvent volume. 3. Degradation of this compound: Exposure to light can cause degradation. Isomerization can also occur during long-term storage.[1][2] 4. Incorrect Fungal Strain or Growth Conditions: The fungal strain may not be a high producer, or the culture conditions may not be optimal for toxin production. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Chloroform and ethyl acetate are documented to be effective. 2. Enhance Extraction: Increase extraction time, use sonication (20-30 minutes is recommended), and ensure a sufficient solvent-to-sample ratio.[1][7] 3. Protect from Light and Store Properly: Conduct the extraction process in a dark environment or use amber-colored glassware. For long-term storage, keep the purified toxin under freezing conditions, protected from light.[1][2] 4. Verify Culture: Confirm the identity of the fungal strain and optimize growth parameters such as medium composition, temperature, and incubation time. |
| Presence of Impurities in the Final Extract. | 1. Co-extraction of other metabolites: The chosen solvent may also be extracting other fungal metabolites with similar solubility. 2. Matrix Effects: Complex sample matrices, such as those from finished feeds, can introduce interfering substances.[8][9] | 1. Purification Steps: Employ post-extraction purification techniques such as column chromatography with a step-wise gradient of solvents (e.g., benzene, ethyl ether, ethyl acetate) or semi-preparative HPLC.[1][2][3] 2. Sample Clean-up: For complex matrices, consider using a clean-up step with immuno-affinity columns.[9] |
| Inconsistent Results Between Batches. | 1. Heterogeneous Distribution of Mycotoxins: Mycotoxins can be unevenly distributed in the source material, leading to variability in starting concentrations.[8][9] 2. Inconsistent Sample Preparation: Variations in grinding or homogenization can affect extraction efficiency.[8] 3. Variability in Fungal Growth: Differences in culture conditions between batches can lead to varying levels of this compound production. | 1. Representative Sampling: Ensure that the sample taken for extraction is representative of the entire batch. For solid samples, this may involve grinding and thorough mixing. 2. Standardize Sample Preparation: Follow a consistent protocol for sample preparation, including particle size reduction, to ensure uniform extraction. 3. Control Culture Conditions: Maintain consistent culture conditions (medium, temperature, incubation time) for each batch to ensure reproducible toxin production. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A: Chloroform and ethyl acetate have been successfully used for the extraction of this compound.[1][2][3] The choice of solvent may depend on the source material and the desired purity of the final extract. For crude extracts from fungal cultures, chloroform is a good starting point. For further purification, a systematic fractionation using multiple solvents including ethyl acetate is effective.
Q2: How can I improve the efficiency of my this compound extraction?
A: To improve efficiency, consider the following:
-
Sonication: Applying sonication for 20-30 minutes can significantly improve the extraction from mycelia.[1][7]
-
Particle Size Reduction: For solid samples, ensure they are finely ground to increase the surface area for solvent interaction.[8]
-
Multiple Extractions: Performing multiple extractions with fresh solvent will yield a higher recovery of the toxin.
Q3: Is this compound stable in organic solvents?
A: this compound can be unstable under certain conditions. It is particularly sensitive to light.[1] Long-term storage can also lead to isomerization, where this compound can transform into isothis compound.[1][2] It is recommended to store this compound solutions in the dark and at low temperatures (-18°C or below) to minimize degradation.[10]
Q4: What are the main challenges in mycotoxin analysis, including this compound?
A: Common challenges include:
-
Complex Matrices: The presence of interfering substances in the sample can complicate analysis.[9][11]
-
Uneven Distribution: Mycotoxins are often not uniformly distributed in a sample, making representative sampling difficult.[8][9]
-
Low Concentrations: Mycotoxins can be present at very low levels, requiring sensitive analytical methods for detection.[9]
-
Co-extraction of Multiple Mycotoxins: Solvents may extract multiple mycotoxins with a wide range of polarities, which can interfere with the analysis of the target mycotoxin.[11]
Q5: How should I prepare my sample before extraction?
A: Proper sample preparation is crucial for accurate results.[8][12] For solid samples, this typically involves:
-
Grinding: The sample should be ground to a fine, uniform particle size to ensure efficient solvent penetration.[8]
-
Homogenization: Thoroughly mix the ground sample to ensure that the portion taken for extraction is representative of the entire batch.
Visualized Workflows and Logic
Experimental Workflow for Solvent System Selection
Caption: Workflow for selecting an optimal solvent system for this compound extraction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low this compound extraction yield.
References
- 1. toxicologia.unb.br [toxicologia.unb.br]
- 2. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 9. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 10. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
How to prevent Citreoviridin loss during solvent evaporation.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the loss of Citreoviridin during solvent evaporation and other laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
This compound is a polyene mycotoxin known for its instability under certain conditions. The primary factors leading to its degradation are exposure to light, high temperatures, and potentially extreme pH levels. Its conjugated double bond system makes it particularly susceptible to photo-oxidation and thermal degradation.
Q2: I am experiencing low recovery of this compound after solvent evaporation. What are the likely causes?
Low recovery is most often due to degradation during the evaporation process. The two most common causes are:
-
Elevated Temperatures: Using high temperatures to speed up evaporation can rapidly degrade this compound.
-
Light Exposure: Performing the evaporation under direct laboratory lighting can lead to significant photochemical degradation.
The workflow below illustrates the potential points of loss during sample processing.
Caption: Workflow highlighting this compound loss during solvent evaporation.
Q3: What is the recommended method for evaporating solvents containing this compound?
The preferred method is to use a stream of inert gas, such as nitrogen, at low temperatures. This technique, often called N-evap, minimizes heat exposure. If a rotary evaporator is used, the water bath temperature should be kept as low as possible, ideally at or below ambient temperature. All procedures should be conducted under subdued light or in amber glassware.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Significant this compound loss despite using a rotary evaporator at low temperatures.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Photodegradation | Wrap the evaporation flask and collection flask in aluminum foil or use amber glassware to block light. Dim ambient lighting in the lab. | Recovery rates increase when light exposure is minimized. |
| Extended Evaporation Time | Ensure a good vacuum is pulled to facilitate evaporation at lower temperatures, thus reducing the total time the sample is processed. | Evaporation completes in a shorter time frame, reducing the window for degradation. |
| Oxidation | After evaporation, immediately reconstitute the sample in a suitable solvent or flush the container with inert gas (nitrogen or argon) before sealing and storing. | Improved stability of the dried extract during short-term storage before analysis. |
The following diagram outlines a troubleshooting decision process for low this compound recovery.
Caption: Troubleshooting flowchart for low this compound recovery.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the conditions. The following table summarizes the impact of temperature and light on its stability in methanol.
| Condition | Solvent | Incubation Time | This compound Loss (%) |
| 40°C in darkness | Methanol | 24 hours | ~10% |
| 40°C under fluorescent light | Methanol | 24 hours | >90% |
| 4°C in darkness | Methanol | 24 hours | <5% |
| Ambient light | Chloroform | 60 minutes | ~50% |
Experimental Protocols
Protocol: Optimized Solvent Evaporation for this compound
This protocol is designed to minimize the degradation of this compound during the concentration of a sample extract.
Materials:
-
Sample extract containing this compound
-
Amber glass vials or vials wrapped in aluminum foil
-
Nitrogen gas cylinder with a regulator and needle valve assembly (N-evap system)
-
Water bath or heating block (optional, for temperature control)
-
HPLC-grade solvent for reconstitution (e.g., methanol, acetonitrile)
Methodology:
-
Preparation:
-
If using a water bath, ensure the temperature is set to ambient or below (e.g., 20-25°C). Do not heat.
-
Perform all subsequent steps under subdued laboratory lighting.
-
Transfer the this compound extract to an amber glass vial.
-
-
Nitrogen Stream Evaporation:
-
Position the vial in the N-evap system.
-
Lower the nitrogen delivery needles to approximately 1 cm above the surface of the solvent.
-
Start a gentle flow of nitrogen gas. The flow should be sufficient to cause a slight vortex on the solvent surface but not so strong that it splashes the sample.
-
-
Monitoring:
-
Monitor the evaporation process closely. The goal is to evaporate the solvent to dryness or to a very small volume.
-
Avoid leaving the sample to dry under the nitrogen stream for an extended period after the solvent has fully evaporated, as this can increase oxidation risk.
-
-
Completion and Reconstitution:
-
Once the solvent has evaporated, immediately turn off the nitrogen flow.
-
Immediately reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Vortex the vial thoroughly to ensure all this compound is redissolved.
-
If not for immediate analysis, flush the vial headspace with nitrogen, cap tightly, and store at -20°C in the dark.
-
Addressing poor sensitivity in Citreoviridin immunoassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor sensitivity in citreoviridin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor sensitivity in my this compound immunoassay?
Poor sensitivity in a this compound immunoassay, leading to weak or no signal, can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, the assay protocol, or the sample matrix. Key areas to investigate include suboptimal antibody concentrations, improper buffer conditions, insufficient incubation times or temperatures, and interference from the sample matrix.[1][2][3][4]
Q2: How can I determine the optimal concentration for my primary and secondary antibodies?
The choice and concentration of antibodies are critical for assay sensitivity.[2] To determine the optimal concentrations, a checkerboard titration is recommended. This involves testing a range of concentrations for both the capture and detection antibodies simultaneously to identify the combination that yields the highest signal-to-noise ratio.[5][6][7]
Q3: My standard curve is flat or has a very low slope. What could be the issue?
A flat standard curve indicates a problem with the assay's dynamic range. This could be due to:
-
Inactive reagents: Ensure that the this compound standard, enzyme conjugates, and substrates have not expired and have been stored correctly.
-
Incorrect buffer composition: The pH and ionic strength of your buffers can significantly impact antibody-antigen binding.
-
Procedural errors: Inaccurate pipetting, especially when preparing serial dilutions of the standard, can lead to a poor curve.[2]
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can mask a weak signal, effectively reducing sensitivity. To reduce background noise:
-
Optimize blocking: Ensure that the blocking buffer is effective and that the incubation time is sufficient to prevent non-specific binding.
-
Increase washing stringency: Increase the number of wash steps or the volume of wash buffer used between incubation steps.
-
Check for cross-reactivity: If using polyclonal antibodies, they may be binding to other molecules in the sample. Consider using a more specific monoclonal antibody.[2][3]
Q5: Could the sample matrix be affecting my assay's sensitivity?
Yes, components in the sample matrix (e.g., fats, proteins, or organic solvents from extraction) can interfere with the antibody-antigen interaction, a phenomenon known as the "matrix effect".[1][8] This can lead to an underestimation of the this compound concentration. To mitigate this, it is important to properly dilute the sample and use a matrix-matched calibration curve.[9]
Troubleshooting Guide: Poor Sensitivity
If you are experiencing low or no signal in your this compound immunoassay, follow this step-by-step troubleshooting guide.
Step 1: Verify Reagent Integrity and Storage
-
Antibodies: Confirm that primary and secondary antibodies are stored at the correct temperature and have not undergone multiple freeze-thaw cycles.
-
This compound Standard: Check the expiration date and storage conditions of your this compound standard. Consider preparing a fresh stock.
-
Enzyme Conjugate and Substrate: Ensure the enzyme conjugate (e.g., HRP) and its substrate are active and have been stored according to the manufacturer's instructions.
Step 2: Review and Optimize the Assay Protocol
-
Antibody Concentrations: If not already optimized, perform a checkerboard titration to find the ideal concentrations for your capture and detection antibodies.[5][6][7]
-
Incubation Times and Temperatures: Inadequate incubation can lead to incomplete binding. Try increasing the incubation times or adjusting the temperature according to the antibody manufacturer's recommendations.
-
Washing Steps: Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies. Ensure your washing technique is consistent and gentle.
-
Buffer pH and Composition: Verify the pH and composition of all buffers (coating, blocking, washing, and sample diluent).
Step 3: Address Potential Matrix Effects
-
Sample Dilution: Increase the dilution of your sample extract to reduce the concentration of interfering substances.
-
Matrix-Matched Standards: Prepare your this compound standards in a matrix that mimics your sample extract to account for any matrix-related interference.[9]
-
Sample Cleanup: Consider implementing an additional sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before the immunoassay.[1]
Step 4: Evaluate Plate Coating and Blocking
-
Coating Efficiency: Ensure the microtiter plate is properly coated with the capture antibody or antigen. Check the concentration of the coating antigen. For an indirect competitive ELISA (ic-ELISA) for this compound, a concentration of 0.25 µg/mL of a this compound-BSA conjugate has been used.[10]
-
Blocking Effectiveness: Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk in PBS) and ensure sufficient incubation time to block all non-specific binding sites on the plate.
Quantitative Data Summary
The following table summarizes key quantitative data from published this compound immunoassay protocols.
| Parameter | Reported Value(s) | Source(s) |
| Monoclonal Antibody (mAb) 2-4 IC50 | 18 ng/mL | [9] |
| mAb 2-2 IC50 | 11 ng/mL | [9] |
| Polyclonal Antibody IC50 | 0.56 µg/mL (560 ng/mL) | [11] |
| ic-ELISA Linear Range (mAb 8D8) | 11.02–2370.48 ng/mL | [12] |
| ic-ELISA Limit of Detection (mAb 8D8) | 11.86 ng/mL | [12] |
| mAb 6B2 IC50 | 4.1 ng/mL | [13] |
Experimental Protocols
Protocol: Indirect Competitive ELISA (ic-ELISA) for this compound Detection
This protocol is a generalized procedure based on common practices for mycotoxin immunoassays.[10][12]
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (e.g., CIT-BSA) to an optimal concentration (e.g., 0.25 µg/mL) in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the this compound standard or sample solution to the appropriate wells.
-
Immediately add 50 µL of the diluted anti-citreoviridin primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Visualizations
Caption: Workflow for an indirect competitive ELISA.
Caption: Troubleshooting logic for poor immunoassay sensitivity.
References
- 1. scispace.com [scispace.com]
- 2. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. anshlabs.com [anshlabs.com]
- 5. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial antigen synthesis and the development of polyclonal antibody-based immunoassay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and identification of monoclonal antibody against this compound and development of detection by Ic-ELISA [agris.fao.org]
- 13. tandfonline.com [tandfonline.com]
Optimizing culture conditions for maximum Citreoviridin production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximum citreoviridin production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound production experiments.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CTV-T01 | Low or no this compound production despite visible fungal growth. | - Inappropriate culture medium: The nutrient composition may not be optimal for secondary metabolite production. - Suboptimal pH: The pH of the medium may have drifted out of the optimal range for this compound biosynthesis. - Incorrect incubation temperature: The temperature may be suitable for fungal growth but not for toxin production. - Inadequate aeration: Poor oxygen supply can limit the production of secondary metabolites. - Incorrect incubation time: The fermentation may not have reached the peak production phase, or it may have already passed it. | - Medium Optimization: Switch to a proven medium like Yeast Extract Sucrose (YES) broth. If already using YES, consider optimizing the concentrations of yeast extract and sucrose. - pH Monitoring and Control: Regularly monitor the pH of the culture and adjust it to the optimal range (if known for your specific strain). For Penicillium citreonigrum, a starting pH is often not explicitly controlled but the medium composition dictates it. - Temperature Optimization: Ensure the incubation temperature is maintained at approximately 25°C, which has been shown to be effective for P. citreonigrum. - Improve Aeration: Use baffled flasks to increase the surface area for oxygen exchange or increase the agitation speed in a bioreactor. - Time-Course Experiment: Conduct a time-course study to determine the optimal harvest time for your specific strain and conditions. For P. citreonigrum in YES medium, peak production is often observed around day 7-8. |
| CTV-T02 | High biomass but low this compound yield. | - Nutrient limitation: Essential precursors for this compound biosynthesis may be depleted. - Feedback inhibition: High concentrations of this compound or other metabolites may be inhibiting further production. | - Fed-batch culture: Implement a fed-batch strategy to supply limiting nutrients during the fermentation. - In situ product removal: Consider using adsorbent resins to remove this compound from the culture medium as it is produced, thereby alleviating potential feedback inhibition. |
| CTV-T03 | Presence of isothis compound as a major byproduct. | - Isomerization: this compound can isomerize to isothis compound, especially under certain storage conditions or prolonged fermentation. | - Optimize Harvest Time: Harvest the culture at the peak of this compound production before significant isomerization occurs. - Storage Conditions: After extraction, store the purified this compound protected from light and at low temperatures (e.g., frozen) to minimize isomerization. |
| CTV-T04 | Difficulty in extracting this compound from the mycelium. | - Inefficient cell lysis: The extraction solvent may not be effectively penetrating the fungal cell walls. | - Mechanical Disruption: Use methods like sonication or grinding with liquid nitrogen to disrupt the mycelia before solvent extraction. Sonication for 20-30 minutes has been shown to be effective. - Solvent Selection: Chloroform is a commonly used and effective solvent for extracting this compound from both the liquid medium and the mycelium. |
Frequently Asked Questions (FAQs)
1. Which fungal strains are known to produce this compound?
This compound is a mycotoxin produced by several fungal species, most notably:
-
Penicillium citreonigrum
-
Aspergillus terreus
-
Eupenicillium ochrosalmoneum
-
Penicillium charlesii
2. What is a standard and effective culture medium for this compound production?
Yeast Extract Sucrose (YES) medium is widely reported as a suitable medium for this compound production by Penicillium citreonigrum.
Quantitative Data on Media Composition
| Component | Concentration (g/L) | Reference |
| Yeast Extract | 4 | |
| Sucrose | 20 | |
| Agar (for solid media) | 15 |
3. What are the optimal culture conditions for this compound production?
Based on available literature, the following conditions are recommended for Penicillium citreonigrum:
Quantitative Data on Optimal Culture Conditions
| Parameter | Optimal Value/Range | Reference |
| Temperature | 25°C | |
| Incubation Time | 7-8 days | |
| Culture Type | Liquid static or shake flask |
4. How does salt concentration affect this compound production?
High salt concentrations can significantly suppress this compound production. One study demonstrated that the addition of 5% NaCl to YES agar almost completely inhibited this compound production by P. citreonigrum.
Quantitative Data on the Effect of NaCl on this compound Production
| Medium | Peak this compound Production (ng/sample) | Day of Peak Production | Reference |
| YES agar | 110.3 ± 11.7 | 7 | |
| YES agar with 5% NaCl | < 1.1 ± 0.4 | - |
5. Where is this compound primarily located: in the mycelium or the culture broth?
A significant portion of this compound is found within the fungal mycelium. In one study using P. citreonigrum grown in YES liquid medium, approximately 74.3% of the total this compound was found in the mycelia.
Experimental Protocols
Protocol 1: Culturing Penicillium citreonigrum for this compound Production
-
Medium Preparation: Prepare Yeast Extract Sucrose (YES) liquid medium with 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Inoculation: Inoculate the cooled medium with spores or a mycelial suspension of Penicillium citreonigrum.
-
Incubation: Incubate the culture flasks at 25°C for 8 days. The culture can be static or shaken, depending on the experimental setup. Protect the culture from light as this compound can be light-sensitive.
-
Harvesting: After the incubation period, separate the mycelium from the liquid medium by filtration.
Protocol 2: Extraction of this compound
-
Liquid Medium Extraction:
-
Extract the filtered liquid medium twice with an equal volume of chloroform.
-
Combine the chloroform extracts.
-
-
Mycelium Extraction:
-
The mycelium can be extracted using sonication or agitation with chloroform for 20-30 minutes. Sonication has been reported to be slightly more efficient.
-
Filter the extract to remove the mycelial debris.
-
-
**D
Validation & Comparative
Comparative Analysis of Anti-Citreoviridin Antibody Cross-Reactivity with Other Mycotoxins
This guide provides a detailed comparison of the cross-reactivity of various anti-citreoviridin (CTV) antibodies with other mycotoxins. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of antibody specificity, aiding in the selection of appropriate reagents for citreoviridin detection and quantification.
Quantitative Cross-Reactivity Data
The specificity of anti-citreoviridin antibodies is a critical factor for accurate mycotoxin detection. The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies against a panel of mycotoxins, as determined by competitive enzyme-linked immunosorbent assays (cELISA). Cross-reactivity is typically calculated as: (IC50 of this compound / IC50 of other mycotoxin) x 100%.
Table 1: Cross-Reactivity of Monoclonal Antibody 6B2
| Mycotoxin | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 4.1 | 100 |
| Aflatoxin B1 (AFB1) | >200 | <2.05 |
| Aflatoxin B2 (AFB2) | >200 | <2.05 |
| Aflatoxin G1 (AFG1) | >200 | <2.05 |
| Aflatoxin G2 (AFG2) | >200 | <2.05 |
| Zearalenone (ZEN) | >200 | <2.05 |
| Deoxynivalenol (DON) | >200 | <2.05 |
Data sourced from a study that developed a monoclonal antibody-based immunochromatographic strip assay.
Table 2: Cross-Reactivity of Monoclonal Antibodies 2-2 and 2-4
| Compound | mAb 2-2 IC50 (ng/mL) | mAb 2-2 Cross-Reactivity (%) | mAb 2-4 IC50 (ng/mL) | mAb 2-4 Cross-Reactivity (%) |
| This compound | 11 | 100 | 18 | 100 |
| iso-Citreoviridin | Not commercially available | Insights from mixed standards | Not commercially available | Insights from mixed standards |
| 2,4-dimethoxy-3-methylphenol (DMP) | >10,000 | <0.11 | >10,000 | <0.18 |
Data from a study on the development and characterization of two monoclonal antibodies for this compound. The IC50 for DMP was above the solubility limit in the test buffer.
Table 3: Specificity of Anti-Citreoviridin Polyclonal Antibody
| Mycotoxins | Cross-Reactivity |
| Other tested mycotoxins | No cross-reactivity observed |
A study developing a polyclonal antibody-based immunoassay reported no cross-reactivity with other tested mycotoxins, although the specific mycotoxins were not listed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity studies.
Indirect Competitive ELISA (ic-ELISA) Protocol for Monoclonal Antibody Specificity Assessment
This protocol is a representative method for determining the cross-reactivity of anti-citreoviridin monoclonal antibodies.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., CTV-BSA) at a concentration of 0.25 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 2 hours at 37°C.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A mixture of the anti-citreoviridin monoclonal antibody (in a predetermined optimal dilution) and varying concentrations of this compound standard or the cross-reacting mycotoxin is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed again.
-
Secondary Antibody Incubation: A secondary antibody, such as HRP-conjugated goat anti-mouse IgG, is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed a final time.
-
Substrate Addition: A substrate solution (e.g., TMB/H2O2) is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of analyte that causes 50% inhibition of antibody binding) are calculated from a dose-response curve. Cross-reactivity is then calculated using the formula mentioned above.
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram illustrates the general workflow for assessing the cross-reactivity of an antibody using a competitive immunoassay format.
A Comparative Guide to Analytical Methods for Citreoviridin Quantification: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunochromatographic strip (ICS) assays. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods for Citreoviridin quantification as reported in various studies. This data provides a basis for comparing the methods' suitability for different applications, from rapid screening to precise quantification.
Table 1: Performance Characteristics of HPLC-Based Methods for this compound Analysis
| Parameter | HPLC-FLD | UHPLC-FLD | LC-MS/MS |
| Linearity Range | Not Specified | 2 - 200 ng/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.38 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1.16 ng/mL | Not Specified |
| Precision (Intra-day RSD) | < 3% | < 3% | Not Specified |
| Precision (Inter-day RSD) | < 3% | < 3% | Not Specified |
| Matrix | Corn, Rice | Rice, Corn, Wheat | Not Specified |
Table 2: Performance of Immunochromatographic Strip (ICS) Assay for this compound Screening
| Parameter | Performance |
| Visible Detection Limit | 100 µg/kg |
| Cut-off Value | 1000 µg/kg |
| Analysis Time | 5 - 10 minutes |
| Matrix | Rice |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are synthesized protocols for the key analytical techniques discussed.
1. Ultra High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD)
This method offers a sensitive approach for the quantification of this compound in various cereal matrices.
-
Sample Preparation:
-
Homogenize the sample (e.g., rice, corn, or wheat).
-
Extraction is typically performed with an organic solvent mixture. While the specific solvent system for the UHPLC-FLD method was not detailed in the provided results, a common approach for mycotoxin extraction involves mixtures of acetonitrile and water or methanol and water.
-
The extract is then filtered and prepared for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (2.1 mm × 100 mm, 1.8 µm particles)
-
Mobile Phase: An isocratic system of acetonitrile:water:formic acid (55:45:0.1, v/v/v)
-
Flow Rate: 0.2 mL/min (0.00–4.00 min) and 0.3 mL/min (4.01–10.00 min)
-
Injection Volume: 5 µL
-
Fluorescence Detection: Excitation at 220 nm and emission at 340 nm
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly selective and sensitive technique widely used for mycotoxin analysis.
-
Sample Preparation:
-
A "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is often employed for mycotoxin analysis in complex matrices.
-
This typically involves an extraction with a buffered acetonitrile solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
-
LC-MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
MS/MS Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantification, which involves monitoring specific precursor-to-product ion transitions for this compound.
-
3. Immunochromatographic Strip (ICS) Assay
This method provides a rapid and user-friendly screening tool for the presence of this compound in rice samples.
-
Principle: The assay is based on a competitive inhibition format. Free this compound in the sample competes with a this compound-protein conjugate immobilized on the test strip for binding to a limited amount of gold nanoparticle-labeled monoclonal antibody.
-
Procedure:
-
A weighed amount of the rice sample (e.g., 5 g) is extracted with an ethanol/water solution (e.g., 4/6 v/v) by shaking.
-
The extract is then applied to the sample pad of the immunochromatographic strip.
-
The result, observed as a color change, is visually interpreted within 5-10 minutes.
-
Mandatory Visualization
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial step in standardizing an analytical method.
Validating the Specificity of a Competitive ELISA for Citreoviridin: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the specificity of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the mycotoxin Citreoviridin. We will delve into the experimental protocols, present comparative data, and visualize the workflow to ensure a thorough understanding of the validation process.
Principle of Competitive ELISA for this compound
The competitive ELISA is a highly sensitive immunoassay used for the quantitative detection of antigens, such as the mycotoxin this compound. The principle of a direct competitive ELISA revolves around the competition between the this compound present in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate.
The process begins by adding the sample containing the unknown amount of this compound and a fixed amount of enzyme-conjugated this compound to the antibody-coated wells. After an incubation period, any unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the conjugated this compound that has bound to the antibodies, producing a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower color intensity indicates a higher concentration of this compound in the sample, and vice versa.
Experimental Protocol: Specificity (Cross-Reactivity) Validation
The specificity of an ELISA is its ability to exclusively detect the target analyte, in this case, this compound. Validation of specificity is primarily achieved through cross-reactivity testing, where the assay is challenged with structurally related or commonly co-occurring mycotoxins.
Objective: To determine the percentage of cross-reactivity of the anti-Citreoviridin antibody with other mycotoxins.
Materials:
-
This compound (CTV) standard
-
Potentially cross-reacting mycotoxins (e.g., Aflatoxin B1, Aflatoxin B2, Aflatoxin G1, Aflatoxin G2, Zearalenone, Deoxynivalenol)
-
Anti-Citreoviridin antibody-coated microtiter plate
-
This compound-enzyme conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Standards: Prepare a series of standard dilutions for this compound and each of the potentially cross-reacting mycotoxins.
-
Assay Procedure:
-
Add a fixed volume of the standard solutions (both this compound and other mycotoxins) to the respective wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the this compound-enzyme conjugate to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C) to allow for the competitive binding reaction.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 20-30 minutes) to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation of Cross-Reactivity:
-
For each mycotoxin, determine the 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity (%CR) using the following formula: %CR = (IC50 of this compound / IC50 of the other mycotoxin) x 100
-
Data Presentation: Cross-Reactivity of an Anti-Citreoviridin Monoclonal Antibody
The following table summarizes the cross-reactivity of a specific anti-Citreoviridin monoclonal antibody (mAb) with other mycotoxins. Low cross-reactivity percentages indicate high specificity of the antibody for this compound.
| Mycotoxin | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 4.1 | 100 |
| A |
A Comparative Analysis of Regulatory Frameworks and Analytical Methodologies for Citreoviridin in Foodstuffs
An Objective Guide for Researchers and Food Safety Professionals
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate staple foods such as rice, maize, and other cereals.[1] The consumption of food contaminated with this neurotoxin has been historically linked to a condition known as "yellow rice disease" or acute cardiac beriberi.[1][2] Despite its recognized toxicity, a comprehensive review of international food safety regulations reveals a notable absence of specific maximum residue limits (MRLs) for this compound in major global markets, including the European Union, the United States, Japan, and China.
This guide provides a comparative analysis of the current landscape concerning this compound, focusing on the available scientific data regarding its detection and quantification in food matrices. The absence of regulatory limits underscores the importance of robust analytical methods for monitoring and research purposes. This document serves as a vital resource for researchers, scientists, and drug development professionals by detailing and comparing the performance of key analytical techniques and providing standardized experimental protocols.
Comparative Performance of Analytical Methods for this compound Detection
The accurate detection and quantification of this compound are paramount for food safety research and surveillance. Several analytical techniques have been developed and validated for this purpose. The following table summarizes the performance characteristics of the most prominent methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| UHPLC-FLD | Rice, Corn, Wheat | 0.38 ng/mL | 1.16 ng/mL | Not Reported | [3] |
| LC-MS/MS | Forage Maize, Maize Silage | - | CCα: 11-88 µg/kg, CCβ: 20-141 µg/kg | 94-108 | [4] |
| Immunochromatographic Strip (ICS) Assay | Rice | 100 µg/kg (visual) | - | Not Applicable | [5] |
Note: The performance characteristics of analytical methods can vary based on the specific instrumentation, reagents, and matrix effects.
Detailed Experimental Protocols
For the benefit of researchers seeking to implement or adapt these analytical methods, detailed experimental protocols for the key techniques are provided below.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a sensitive and reliable means of quantifying this compound.
Sample Preparation (Rice, Corn, Wheat):
-
Homogenize the cereal sample to a fine powder.
-
Perform an extraction using a suitable solvent mixture, such as acetonitrile/water.
-
Centrifuge the extract to separate the solid matrix from the liquid supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).[3]
-
Flow Rate: A typical flow rate is around 0.2 to 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Fluorescence Detection: Excitation wavelength of 220 nm and an emission wavelength of 340 nm.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity, making it a powerful tool for mycotoxin analysis in complex food matrices.
Sample Preparation (Forage Maize, Maize Silage):
-
Homogenize the sample.
-
Extract the sample with an appropriate solvent, such as an acetonitrile/water mixture.
-
The extract may require a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering matrix components.
-
The purified extract is then diluted and injected into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Liquid Chromatography: Utilize a reverse-phase column with a gradient elution program using mobile phases such as water and methanol, both containing additives like formic acid and ammonium acetate to enhance ionization.[4]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound should be optimized. Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]
Immunochromatographic Strip (ICS) Assay
This method provides a rapid and user-friendly screening tool for the presence of this compound.
Principle: The ICS assay is a competitive immunoassay. Free this compound in the sample competes with a this compound-protein conjugate immobilized on the test strip for binding to a limited amount of specific antibody conjugated to a colorimetric reporter (e.g., gold nanoparticles). A positive result is indicated by a decrease or absence of color at the test line.
Procedure:
-
Sample Extraction: Extract the homogenized sample with a solvent such as an ethanol/water mixture.[5]
-
Assay: Apply a few drops of the sample extract to the sample pad of the test strip.
-
Incubation: Allow the sample to migrate along the strip for a specified time (typically 5-10 minutes).[5]
-
Result Interpretation: Observe the color intensity of the test line relative to the control line. The visual detection limit for rice has been reported to be 100 µg/kg.[5]
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound in food samples, from sample collection to data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
